Product packaging for 1-(2-hydroxyethyl)-1-methylguanidine(Cat. No.:CAS No. 13429-32-8)

1-(2-hydroxyethyl)-1-methylguanidine

Cat. No.: B082930
CAS No.: 13429-32-8
M. Wt: 117.15 g/mol
InChI Key: ORTUDDOFSUHQKZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1-methylguanidine (CAS 13429-32-8) is a chemical compound with the molecular formula C4H11N3O and a molecular weight of 117.15 g/mol . This guanidine derivative serves as a key synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring both hydroxyethyl and methylguanidine functional groups, is related to creatinol (N-methyl-N-(2-hydroxyethyl)guanidine) . Researchers utilize this compound exclusively for laboratory investigations. It is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the relevant Material Safety Data Sheet for safe handling protocols. The compound is available for shipping from multiple global locations to support your scientific work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N3O B082930 1-(2-hydroxyethyl)-1-methylguanidine CAS No. 13429-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)-1-methylguanidine
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InChI

InChI=1S/C4H11N3O/c1-7(2-3-8)4(5)6/h8H,2-3H2,1H3,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTUDDOFSUHQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40158630
Record name N-(2-Hydroxyethyl)-N-methylguanidine
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Molecular Weight

117.15 g/mol
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CAS No.

13429-32-8
Record name N-(2-Hydroxyethyl)-N-methylguanidine
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Record name N-(2-Hydroxyethyl)-N-methylguanidine
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Record name N-(2-Hydroxyethyl)-N-methylguanidine
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Record name N-(2-hydroxyethyl)-N-methylguanidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-hydroxyethyl)-1-methylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 1-(2-hydroxyethyl)-1-methylguanidine, a substituted guanidine with potential applications in pharmaceutical and biochemical research. This document outlines two plausible synthetic pathways and details the expected analytical characterization of the target compound based on spectroscopic data from analogous structures.

Introduction

Guanidinium-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic interactions with biological targets. This compound, a simple N,N-disubstituted guanidine, presents a scaffold with potential for further chemical modification and exploration of its biological properties. This guide offers detailed protocols for its synthesis and a thorough description of its expected analytical profile to aid researchers in its preparation and identification.

Synthesis of this compound

Two primary and reliable methods are proposed for the synthesis of this compound, starting from commercially available 2-(methylamino)ethanol. These methods involve the guanidinylation of the secondary amine using either cyanamide or S-methylisothiourea sulfate.

Synthetic Pathway Overview

Synthesis_Workflow General Synthesis Workflow cluster_start Starting Material cluster_reagents Guanidinylating Agents 2-Methylaminoethanol 2-Methylaminoethanol Reaction Reaction 2-Methylaminoethanol->Reaction Cyanamide Cyanamide Cyanamide->Reaction Method A S-Methylisothiourea_Sulfate S-Methylisothiourea Sulfate S-Methylisothiourea_Sulfate->Reaction Method B Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

2.2.1. Method A: Reaction with Cyanamide

This method involves the direct addition of 2-(methylamino)ethanol to cyanamide. The reaction is typically carried out in a suitable solvent and may require heating.

  • Materials:

    • 2-(Methylamino)ethanol (1.0 eq)

    • Cyanamide (1.1 eq)

    • Ethanol or Water (as solvent)

    • Hydrochloric acid (for salt formation, optional)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methylamino)ethanol in ethanol.

    • Add cyanamide portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the free base is desired, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography.

    • For the hydrochloride salt, cool the reaction mixture in an ice bath and slowly add a solution of hydrochloric acid in ethanol until the pH is acidic. The precipitated salt can be collected by filtration, washed with cold ethanol, and dried under vacuum.

2.2.2. Method B: Reaction with S-Methylisothiourea Sulfate

This is a common method for guanidinylation, where the amine displaces the methylthio group from S-methylisothiourea.

  • Materials:

    • 2-(Methylamino)ethanol (1.0 eq)

    • S-Methylisothiourea sulfate (0.55 eq)

    • Aqueous sodium hydroxide or other base

    • Ethanol or Water (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve S-methylisothiourea sulfate in water.

    • Add 2-(methylamino)ethanol to the solution.

    • Adjust the pH of the reaction mixture to approximately 10-11 with an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The evolution of methanethiol indicates the progress of the reaction.

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with hydrochloric acid and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Characterization of this compound

The structural confirmation of the synthesized this compound can be achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds.

Physical Properties
PropertyExpected Value
Molecular Formula C₄H₁₁N₃O
Molecular Weight 117.15 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and polar organic solvents
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and N-H protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.7 - 2.9s3HN-CH₃
~3.2 - 3.4t2HN-CH₂ -CH₂-OH
~3.6 - 3.8t2HN-CH₂-CH₂ -OH
~4.8 (broad)s1HOH
~7.0 - 7.5 (broad)s2HNH₂ (exchangeable with D₂O)

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~35 - 40N-C H₃
~50 - 55N-C H₂-CH₂-OH
~58 - 62N-CH₂-C H₂-OH
~158 - 162Guanidinium Carbon (C =N)

3.2.3. FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3300 - 3500N-H and O-H stretching (broad)
2850 - 2960C-H stretching (aliphatic)
~1650C=N stretching (guanidinium)
1560 - 1640N-H bending
~1050C-O stretching (primary alcohol)

3.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

m/zInterpretation
118.0975[M+H]⁺ (Calculated for C₄H₁₂N₃O⁺)
100.0869[M+H - H₂O]⁺
87.0763[M+H - CH₂OH]⁺
71.0658[M+H - CH₂CH₂OH]⁺

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Full_Workflow Detailed Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Combine Starting Materials (2-Methylaminoethanol + Guanidinylating Agent) Reaction_Step Reaction under controlled conditions (Solvent, Temp, Time) Start->Reaction_Step Monitoring Monitor reaction progress (TLC) Reaction_Step->Monitoring Monitoring->Reaction_Step Incomplete Workup Quenching and Extraction Monitoring->Workup Complete Crude_Product Crude Product Workup->Crude_Product Purification_Method Column Chromatography or Recrystallization Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS FTIR FTIR Spectroscopy Pure_Product->FTIR Analysis Data Analysis and Structure Confirmation NMR->Analysis MS->Analysis FTIR->Analysis

Caption: Workflow for Synthesis, Purification, and Characterization.

Conclusion

This technical guide provides essential information for the successful synthesis and characterization of this compound. The detailed protocols and expected analytical data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this and related guanidine-containing molecules for various biological applications. The straightforward synthetic routes and clear characterization guidelines should enable the efficient production and verification of this compound for further studies.

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-hydroxyethyl)-1-methylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxyethyl)-1-methylguanidine is a small organic molecule featuring a highly basic guanidinium group. The presence of both a hydroxyl and a methyl substituent on one of the nitrogen atoms of the guanidine core influences its physicochemical properties, which are critical for its potential applications in medicinal chemistry and drug development. Guanidine-containing compounds are known for a wide range of biological activities, including roles as anti-inflammatory agents, inhibitors of nitric oxide synthase, and modulators of ion channels.[1][2] A thorough understanding of the physicochemical characteristics of this compound is therefore essential for predicting its behavior in biological systems, guiding formulation development, and designing novel therapeutic agents. This technical guide provides a summary of the available physicochemical data, outlines detailed experimental protocols for its characterization, and discusses its potential biological relevance within the broader class of guanidine derivatives.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the known information for the parent compound and its dihydrogen phosphate salt.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H11N3O[3]
Molecular Weight 117.15 g/mol [3]
CAS Number 13429-32-8[3]
Vapour Pressure 0.0286 mmHg at 25°C[3]
Predicted logP -0.34730 (for 1-(2-hydroxyethyl)guanidine)[4]
Predicted pKa 15.21 ± 0.10 (for 1-(2-hydroxyethyl)guanidine)[4]

Table 2: Properties of this compound dihydrogen phosphate

PropertyValueSource
Molecular Formula C4H12N3O4P[5]
Molecular Weight 197.13 g/mol [5]
CAS Number 6903-79-3[5]
Melting Point 244 °C (decomposes)[5]

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section provides detailed, standard methodologies for the determination of its key physicochemical properties.

Determination of pKa (Acid Dissociation Constant)

The guanidinium group is strongly basic, and its pKa is a critical parameter for understanding its ionization state at physiological pH.[6] A potentiometric titration method is a standard approach for determining pKa values.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water.

  • Titration Setup: Place the solution in a thermostatted vessel maintained at 25 °C. Use a calibrated pH electrode to monitor the pH of the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. For more accurate results, derivative plots (e.g., d(pH)/dV vs. V) can be used to precisely locate the equivalence point. Computational methods can also be used to refine the pKa value from the titration data.[7][8]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the gold standard for experimental logP determination.[9][10]

Protocol:

  • Solvent Preparation: Prepare a phosphate buffer solution at a pH where the compound is in its neutral (un-ionized) form. Pre-saturate the 1-octanol with the buffer and the buffer with 1-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated buffer.

  • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of pre-saturated 1-octanol.

  • Equilibration: Seal the flask and shake it gently for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

  • Concentration Measurement: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's bioavailability.[12]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water or a buffer of a specific pH in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.[13]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet), the two methylene groups of the hydroxyethyl chain (likely two triplets, or more complex multiplets if there is restricted rotation), and exchangeable protons on the guanidinium nitrogens and the hydroxyl group. The chemical shifts of the methylene protons adjacent to the nitrogen and oxygen atoms will be in the downfield region. For comparison, the ¹H NMR spectrum of methylguanidine in water shows a prominent singlet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the two methylene carbons of the hydroxyethyl group, and the central carbon of the guanidinium group. The guanidinium carbon is expected to resonate at a significantly downfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of the compound.

  • Electrospray Ionization (ESI): Given the basic nature of the guanidine group, positive-ion ESI-MS would be the method of choice. The spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 118.1.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve fragmentation of the hydroxyethyl chain and cleavage of the C-N bonds of the guanidinium core. Common fragmentation pathways for guanidino compounds have been studied and can aid in structural confirmation.[14]

Biological Context and Potential Signaling Pathways

While no specific biological targets or signaling pathways have been elucidated for this compound, the broader class of guanidine-containing compounds exhibits a wide array of pharmacological activities.[1][6] These activities often stem from the ability of the protonated guanidinium group to interact with negatively charged residues in biological targets through hydrogen bonding and electrostatic interactions.

Potential areas of biological relevance for guanidine derivatives include:

  • Enzyme Inhibition: Many guanidine-containing molecules are known to inhibit enzymes such as nitric oxide synthases (NOS), protein arginine deiminases (PADs), and certain proteases.[15]

  • Ion Channel Modulation: The guanidinium group can interact with the pores of ion channels, leading to either blocking or modulation of ion flow.

  • Receptor Binding: Guanidine derivatives can act as ligands for various receptors, including adrenergic, imidazoline, and muscarinic receptors.[16]

  • Antimicrobial Activity: The cationic nature of the guanidinium group can lead to disruption of bacterial cell membranes, conferring antimicrobial properties.[17]

Further research is required to determine if this compound exhibits any of these activities and to identify its specific molecular targets and associated signaling pathways.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling A Synthesis of This compound B Purification (e.g., Crystallization, Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Aqueous Solubility Determination C->D Characterized Compound E pKa Determination (Potentiometric Titration) D->E F logP Determination (Shake-Flask Method) D->F

Workflow for Physicochemical Characterization.

Conclusion

This compound is a molecule of interest due to its guanidine core, a privileged scaffold in medicinal chemistry. While fundamental properties such as its molecular formula and weight are known, a comprehensive experimental characterization of its physicochemical profile, including pKa, logP, and aqueous solubility, is currently lacking in the public domain. The experimental protocols outlined in this guide provide a clear path for obtaining this critical data. Such information is indispensable for any future research aimed at exploring the therapeutic potential of this compound and for the rational design of new, more potent, and selective guanidine-based drugs. Further investigation into its biological activities is warranted to uncover its specific molecular targets and mechanisms of action.

References

An In-depth Technical Guide to 1-(2-hydroxyethyl)-1-methylguanidine Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-hydroxyethyl)-1-methylguanidine dihydrogen phosphate, more commonly known as Creatinol-O-Phosphate (COP), is a synthetic compound that has been investigated for its cardioprotective and cardiotonic properties. Developed in the mid-20th century, it has been primarily used in some European countries as an adjunct therapy for cardiovascular conditions such as cardiac insufficiency and arrhythmias. Its mechanism of action is thought to involve the preservation of cellular energy metabolism, particularly in myocardial cells under stressful or hypoxic conditions. This guide provides a comprehensive overview of the available technical data on Creatinol-O-Phosphate, including its chemical properties, synthesis, biological effects, and the experimental methodologies used to evaluate them.

Chemical and Physical Properties

Creatinol-O-Phosphate is the dihydrogen phosphate salt of this compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound dihydrogen phosphate[1][2]
Synonyms Creatinol-O-Phosphate, COP, Aplodan, N-Methyl-N-(beta-hydroxyethyl)guanidine O-phosphate[1][2][3]
CAS Number 6903-79-3[1]
Molecular Formula C4H12N3O4P[1]
Molecular Weight 197.13 g/mol [1]
Melting Point 240-243 °C[1]
Appearance Solid[2]
Therapeutic Function Cardiotonic[1]

Synthesis

A documented method for the synthesis of Creatinol-O-Phosphate involves the phosphorylation of creatinol. The process can be carried out by reacting creatinol with partially hydrolyzed phosphoryl chloride or through the dehydration of its phosphate salt. An alternative synthesis route involves the addition of N-methylamino ethanol to bis-p-nitrobenzylphosphocyanamide, followed by hydrogenolysis to yield Creatinol N-phosphate, which can then be rearranged to Creatinol-O-Phosphate by heating.[4]

A patented synthesis method describes reacting a creatinol sulfate compound with sulfuric acid to form a protected creatinol sulfate intermediate. This intermediate is then reacted with a phosphorylating agent such as phosphorus pentoxide (P₂O₅), chlorophosphoric acid (ClPO₃H₂), or phosphorus oxychloride (POCl₃) to form a Creatinol-O-Phosphate solution, which is subsequently crystallized.[5]

Biological Activity and Mechanism of Action

Creatinol-O-Phosphate has demonstrated significant anti-ischemic and anti-arrhythmic activities, which are associated with improved ionic balance and cardiac performance.[2] These effects are particularly evident in pharmacological and clinical conditions involving hypoxic damage to the heart muscle.[2]

The primary mechanism of action is believed to be the stabilization of cellular membranes and the enhancement of energy metabolism within muscle tissues, particularly under ischemic conditions.[3][6] It is suggested that Creatinol-O-Phosphate exerts its cardioprotective effect through an action on anaerobic glycolysis.[6] By supporting cellular energy metabolism, especially in myocardial cells, it enhances heart muscle function during periods of stress or oxygen deprivation.[3]

Proposed Signaling Pathway in Cardioprotection

The cardioprotective effects of Creatinol-O-Phosphate are linked to the preservation of cellular energy homeostasis during ischemic events. The following diagram illustrates a proposed signaling pathway.

G cluster_0 Myocardial Ischemia cluster_1 Intervention with Creatinol-O-Phosphate cluster_2 Outcome Ischemia Ischemia/ Hypoxia ATP_depletion ATP Depletion Ischemia->ATP_depletion Anaerobic_Glycolysis Increased Anaerobic Glycolysis ATP_depletion->Anaerobic_Glycolysis Contractile_Dysfunction Contractile Dysfunction ATP_depletion->Contractile_Dysfunction Lactate_Acidosis Lactate Accumulation & Acidosis Anaerobic_Glycolysis->Lactate_Acidosis Membrane_Damage Cell Membrane Damage Lactate_Acidosis->Membrane_Damage Arrhythmias Arrhythmias Membrane_Damage->Arrhythmias COP Creatinol-O-Phosphate Energy_Metabolism Supports Anaerobic Glycolysis Efficiency COP->Energy_Metabolism Membrane_Stabilization Membrane Stabilization COP->Membrane_Stabilization Cardioprotection Cardioprotection Energy_Metabolism->ATP_depletion Preserves ATP levels Energy_Metabolism->Cardioprotection Membrane_Stabilization->Membrane_Damage Reduces Damage Improved_Ionic_Balance Improved Ionic Balance Membrane_Stabilization->Improved_Ionic_Balance Membrane_Stabilization->Cardioprotection Improved_Ionic_Balance->Arrhythmias Reduces Arrhythmias Improved_Function Improved Contractile Function

Caption: Proposed mechanism of Creatinol-O-Phosphate in cardioprotection during ischemia.

Pharmacokinetics

Pharmacokinetic studies have shown that Creatinol-O-Phosphate administered intramuscularly is completely absorbed.[2] It distributes to all organs, with a particular concentration in the kidney, liver, and myocardium.[2] The compound is dephosphorylated in the kidney and liver before being eliminated in the urine.[2] Creatinol-O-Phosphate is capable of crossing the myocardial cell membrane and concentrating in the cytosoluble fraction.[2]

Preclinical and Clinical Studies

Preclinical Data

Studies on isolated rat hearts have demonstrated that pretreatment with Creatinol-O-Phosphate improves the recovery of contractility after hypoxia or ischemia.[6] A positive inotropic effect was observed in normoxic conditions when glucose was present in the perfusion solution.[6] The presence of Creatinol-O-Phosphate during hypoxia improved the recovery of contraction after reoxygenation in a dose-dependent manner.[6]

Table 1: Effect of Creatinol-O-Phosphate on Recovery of Contractility in Isolated Rat Hearts

Condition Treatment Outcome Reference
Hypoxia/Reoxygenation Creatinol-O-Phosphate Improved recovery of contraction (dose-dependent) [6]
Ischemia/Reperfusion Creatinol-O-Phosphate (before ischemia) Higher recovery of contractility than controls [6]

| Ischemia/Reperfusion | Creatinol-O-Phosphate (during reperfusion) | Accelerated recovery of contractility |[6] |

In conscious dogs with chronically implanted electromagnetic probes, Creatinol-O-Phosphate increased cardiac work and improved myocardial metabolic parameters such as the delta redox potential across the heart, the lactate/pyruvate ratio, and excess lactate.[7] These effects are likely due to an enhanced myocardial oxygen supply-consumption ratio.[7]

Creatinol-O-Phosphate has been shown to be active in delaying the onset of aconitine-induced arrhythmias in guinea-pig atria and antagonized chloroform-induced ventricular fibrillation in mice.

Clinical Data

A double-blind clinical trial in patients with inadequate coronary circulation (including those with recent myocardial infarction and angina pectoris) showed that Creatinol-O-Phosphate significantly improved rhythm disturbances, chest pains, and symptoms of contractility failure compared to a placebo.

In a study of patients with acute myocardial infarction, treatment with Creatinol-O-Phosphate (3.06 g i.v./24 h for 3 days) in addition to standard therapy resulted in a significant decrease (33-49%) in serum levels of cardiac enzymes (GOT, GPT, LDH, HBDH, CK, and MBCK) compared to the control group. This effect was attributed to the protective action of Creatinol-O-Phosphate on cell membrane permeability.

Table 2: Effect of Creatinol-O-Phosphate on Serum Enzymes in Acute Myocardial Infarction

Enzyme Percentage Decrease with COP vs. Control Statistical Significance Reference

| GOT, GPT, LDH, HBDH, CK, MBCK | 33 - 49% | p < 0.01 | |

Experimental Protocols

Isolated Rat Heart Perfusion (Langendorff)

Objective: To assess the effect of Creatinol-O-Phosphate on the recovery of cardiac contractility following hypoxia or ischemia.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized. The hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C. The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.

  • Experimental Groups:

    • Control Group: Hearts are subjected to a period of normoxic perfusion, followed by a period of hypoxia (gassing with 95% N₂ and 5% CO₂) or ischemia (complete cessation of flow), and then a reperfusion period with normoxic solution.

    • Treatment Group: Creatinol-O-Phosphate (e.g., 100 µmol/l) is added to the perfusion solution before, during, or after the hypoxic/ischemic period.

  • Data Acquisition: A balloon is inserted into the left ventricle to measure isovolumetric pressure. Parameters such as left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development (+dP/dt) and fall (-dP/dt) are continuously recorded.

  • Data Analysis: The recovery of contractile function during reperfusion is expressed as a percentage of the pre-ischemic baseline values. Statistical analysis is performed using appropriate tests (e.g., ANOVA, t-test).

Experimental Workflow for Isolated Heart Studies

G start Start animal_prep Anesthetize Rat and Excise Heart start->animal_prep langendorff Mount Heart on Langendorff Apparatus animal_prep->langendorff stabilization Stabilize with Normoxic Perfusion (Krebs-Henseleit) langendorff->stabilization baseline Record Baseline Functional Parameters stabilization->baseline grouping Divide into Control and Treatment Groups baseline->grouping control_ischemia Induce Ischemia/Hypoxia (Control) grouping->control_ischemia Control treatment_ischemia Administer COP and Induce Ischemia/Hypoxia grouping->treatment_ischemia Treatment reperfusion Reperfuse with Normoxic Solution control_ischemia->reperfusion treatment_ischemia->reperfusion data_recording Continuously Record Functional Parameters reperfusion->data_recording analysis Analyze Data and Compare Groups data_recording->analysis end End analysis->end

Caption: Workflow for studying Creatinol-O-Phosphate in an isolated rat heart model.

Analytical Methodology

General HPLC Method for Guanidino Compounds:

  • Sample Preparation: Deproteinization of plasma or tissue homogenates is typically the first step, often using acetonitrile or perchloric acid.

  • Chromatographic Separation: A cation-exchange column is frequently used for the separation of guanidino compounds.

  • Mobile Phase: A common mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium phosphate) at a specific pH.

  • Detection: UV detection is a common method. For enhanced sensitivity and specificity, post-column derivatization with a fluorogenic reagent like ninhydrin can be employed, followed by fluorescence detection.

Conclusion

This compound dihydrogen phosphate (Creatinol-O-Phosphate) is a compound with demonstrated cardioprotective and anti-arrhythmic properties. Preclinical and clinical evidence suggests its potential utility in conditions of myocardial ischemia and heart failure. The primary mechanism of action appears to be related to the preservation of cellular energy metabolism and membrane integrity. While the existing data provides a solid foundation for its pharmacological profile, further research is warranted to elucidate the precise molecular signaling pathways involved and to establish more detailed quantitative efficacy and safety data through larger, well-controlled clinical trials. The development and validation of specific analytical methods for its quantification in biological samples would also be beneficial for future pharmacokinetic and pharmacodynamic studies.

References

Biological activity of novel guanidine compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Biological Activity of Novel Guanidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form strong hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents.[1][2] This technical guide explores the diverse biological activities of novel guanidine-containing compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of underlying mechanisms and workflows. Guanidine derivatives have shown significant promise as anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[3][4][5]

Anticancer Activity

Novel guanidine derivatives are being extensively investigated for their potential as anticancer agents.[2] Their mechanisms of action are diverse, but a prominent strategy involves the targeting of DNA.[6][7]

Mechanism of Action: DNA Interaction

Many guanidinium compounds are positively charged and can interact with the negatively charged phosphate backbone of DNA. This interaction often occurs in the minor groove of the DNA helix.[7] This binding can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

A series of novel guanidine derivatives (7a–j) were synthesized and evaluated for their DNA-binding capabilities.[6] The binding affinity was quantified using UV-Visible spectroscopy to determine the binding constant (Kb). Molecular docking studies further elucidated the interaction, showing hydrogen bonding and hydrophobic interactions within the DNA minor groove.[7]

DNA_Binding_Mechanism

Quantitative Data: Anticancer Activity

The anticancer efficacy of novel guanidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-hydroxyguanidine derivativesL1210 (Leukemia)7.80 - 126[8]
Guanidine-containing terpenoidsColo 205 (Colon)Exhibits excellent results[9]
Guanidine-containing terpenoidsColo 320 (Colon)Exhibits excellent results[9]
3,4'-bis-guanidinium diphenylHL-60 (Leukemia)Induces ~30-60% apoptosis[10]
Mono-guanidinium compoundsHL-60 (Leukemia)Induces 82-92% apoptosis[10]

Note: Specific IC50 values for the terpenoids were not provided in the abstract, but their activity was noted as superior to the cisplatin control.[9]

Antimicrobial Activity

Guanidine-based compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][11] Their cationic nature is key to their primary mechanism of action: disruption of the microbial cell membrane.

Mechanism of Action: Membrane Disruption

The positively charged guanidinium group interacts electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts membrane integrity, leading to the leakage of intracellular components and ultimately cell death.[2][12]

Antimicrobial_Workflow start Guanidine Compound (+ charge) membrane Bacterial Cell Membrane (- charge components) start->membrane Attraction interaction Electrostatic Interaction & Binding membrane->interaction disruption Membrane Disruption & Permeabilization interaction->disruption leakage Leakage of Cytoplasmic Contents (ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMICReference
Modified Guanidine-based Polymer (E-PHGC)E. coli7.8 ppm[12]
Modified Guanidine-based Polymer (E-PHDGC)E. coli31.2 ppm[12]
Cationic Guanidine Compound (CatDex)S. mutans50 µmol L⁻¹[13]
Cationic Guanidine Compound (CatDex)P. gingivalis50 µmol L⁻¹[13]
Labdane-epoxy-oyl guanidinesGram-positive & Gram-negative bacteriaEffective[11]
Labdane-epoxy-oyl guanidinesCandida albicansEffective[11]

Antiviral Activity

The development of broad-spectrum antiviral agents is a significant goal in drug discovery. Certain guanidine derivatives have shown promise in this area, with activity reported against viruses such as HIV and Rous sarcoma virus.[8][14]

Reported Antiviral Effects
  • HIV-1 Tat-TAR Interaction Inhibition: A series of substituted guanidine indole derivatives were designed to inhibit the crucial interaction between the HIV-1 transactivator protein (Tat) and the trans-activation response element (TAR) RNA, which is essential for viral transcription.[14] One compound, a-7, showed moderate anti-HIV-2 potency with an EC50 of 58.14 µM.[14]

  • Inhibition of Viral Transformation: N-hydroxyguanidine derivatives were tested for their ability to inhibit the transformation of chicken embryo fibroblasts infected with Rous sarcoma virus. The most active compounds were about 100-fold more potent than the parent hydroxyguanidine, with ID50 values ranging from 2.76 to 195.2 µM.[8]

Experimental Protocols

The discovery and validation of novel guanidine compounds involve a multi-step process encompassing synthesis, purification, characterization, and biological evaluation.

General Synthesis of Guanidine Derivatives (Guanylation)

A common method for synthesizing guanidine derivatives is through the guanylation of primary or secondary amines. This can be achieved using various guanylating agents.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation Amine Starting Amine (R-NH2) Reagent Guanylating Agent (e.g., Cyanamide, DMNPC) Reaction Guanylation Reaction (Catalyst, Solvent) Crude Crude Guanidine Product Purify Purification (e.g., Chromatography) Pure Pure Guanidine Derivative Analysis Structural Analysis (NMR, IR, MS) Screening Biological Activity Screening (e.g., MIC, IC50) Result Lead Compound Identification

Protocol Example: Guanylation using Cyanamide [9][15]

  • Reactant Preparation: The starting amine is dissolved in a suitable solvent system, such as an ethanol-water solution.

  • Reaction: Sodium hydrogencyanamide (or another cyanamide source) is added to the solution. The reaction may be catalyzed by an acid or a Lewis acid like scandium(III) triflate to proceed under mild conditions.[15]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like column chromatography to yield the pure guanidine derivative.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods, including ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry.[9]

DNA-Binding Assay (UV-Visible Spectroscopy)

This protocol is used to determine the binding affinity of a compound to DNA.[7]

  • Preparation: Solutions of the synthesized guanidine compound (e.g., 50 µM) and salmon sperm DNA (SS-DNA) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Titration: The absorption spectrum of the guanidine compound is recorded. Aliquots of the SS-DNA solution are incrementally added to the compound solution.

  • Measurement: After each addition of DNA, the solution is allowed to equilibrate, and the UV-Visible absorption spectrum is recorded again.

  • Analysis: Changes in the absorbance and shifts in the wavelength of maximum absorbance (hyperchromic or hypochromic shifts) are observed. These changes are used to calculate the intrinsic binding constant (Kb) by plotting the data according to the Wolfe-Shimer equation or similar models. A higher Kb value indicates a stronger binding affinity.[7]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable growth medium (e.g., Luria-Bertani broth).

  • Serial Dilution: The guanidine compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Conclusion

Novel guanidine compounds represent a versatile and highly promising class of molecules in drug discovery. Their inherent chemical properties allow for diverse biological activities, with particularly strong evidence for their potential as anticancer and antimicrobial agents. The ability to systematically modify the guanidine scaffold enables fine-tuning of activity, selectivity, and pharmacokinetic properties.[10][16] The experimental protocols outlined in this guide provide a foundational framework for the synthesis and evaluation of these compounds. Continued research in this area, focusing on structure-activity relationships and mechanistic studies, is crucial for translating the potential of these compounds into clinically effective therapeutics.[3][17]

References

"1-(2-hydroxyethyl)-1-methylguanidine" mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-hydroxyethyl)-1-methylguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a guanidine derivative. While direct and extensive research on its specific mechanism of action is limited, a comprehensive understanding can be extrapolated from its phosphate salt, creatinolfosfate (this compound dihydrogen phosphate), and the broader class of guanidine compounds. This technical guide synthesizes the available scientific literature to present a putative multi-faceted mechanism of action for this compound, focusing on its roles in cardioprotection, energy metabolism, enzyme inhibition, and ion channel modulation. This document is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant and diverse biological activities.[1] this compound belongs to this class and is the core structure of the drug creatinolfosfate, which is used as a cardiotonic and for myocardial protection. The biological activities of guanidine compounds are extensive, ranging from anti-inflammatory and anti-diabetic to neuroprotective and anti-cancer effects.[2][3] This guide will explore the likely mechanisms of action of this compound by examining the well-documented effects of its phosphate form and related guanidine analogs.

Putative Core Mechanisms of Action

The mechanism of action for this compound is likely multifaceted, primarily revolving around cellular energy metabolism and the modulation of key enzymatic and ion channel functions.

Cardioprotection and Enhancement of Cellular Energy Metabolism

The most well-documented effects of the phosphate form, creatinolfosfate, are its cardioprotective actions, particularly under ischemic (low oxygen) conditions.[4]

2.1.1. Proposed Mechanism

Creatinolfosfate is believed to exert its cardioprotective effects through several mechanisms:

  • Anaerobic Glycolysis Support: It is suggested to have a direct action on anaerobic glycolysis, the primary energy production pathway when oxygen is scarce.[4] By potentially acting as an intracellular buffer, it may prevent the significant drop in pH caused by lactic acid accumulation, allowing for sustained energy production.[5]

  • ATP Regeneration: As a structural analog of creatine, it can serve as a precursor for the synthesis of phosphocreatine. Phosphocreatine is a critical molecule in cellular energy buffering, rapidly regenerating ATP from ADP, which is essential for maintaining the function of high-energy-demand tissues like the heart and brain.[5][6][7]

2.1.2. Quantitative Data on Cardioprotective Effects

ParameterObservationReference
Cardiac Contractility Improved recovery after hypoxia and ischemia.[4]
Inotropic Effect Positive inotropic effect in the presence of glucose.[4]
Myocardial Lesions Dose-dependent reduction in the number and size of isoprenaline-induced lesions.[8]
Ventricular Arrhythmias Marked reduction in the incidence and duration of ventricular tachycardia and fibrillation following coronary artery ligation.[9]

2.1.3. Experimental Protocol: Isolated Heart Perfusion (Langendorff Model)

A standard method to assess the cardioprotective effects of a compound like creatinolfosfate is the Langendorff-perfused isolated heart model.

  • Heart Isolation: A rat heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

  • Ischemia-Reperfusion Injury: A period of global ischemia is induced by stopping the perfusion, followed by a period of reperfusion.

  • Drug Administration: Creatinolfosfate (or this compound) is added to the perfusion buffer before and/or after the ischemic period.

  • Data Acquisition: Cardiac function parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (±dP/dt) are continuously monitored.

  • Biochemical Analysis: At the end of the experiment, heart tissue can be collected to measure ATP, phosphocreatine, and lactate levels.

2.1.4. Signaling Pathway Diagram

Cardioprotection_Mechanism cluster_cell Cardiomyocyte Ischemia Ischemia / Hypoxia Lactate Lactic Acid Accumulation Ischemia->Lactate ATP_depletion ATP Depletion Ischemia->ATP_depletion Compound 1-(2-Hydroxyethyl)- 1-methylguanidine Glycolysis Anaerobic Glycolysis Compound->Glycolysis Supports pH_drop Intracellular pH Drop Compound->pH_drop Buffers ATP_regen ATP Regeneration Compound->ATP_regen Promotes Creatine_pool Creatine Pool Enhancement Compound->Creatine_pool Precursor Glycolysis->ATP_regen Lactate->pH_drop Cell_Injury Cellular Injury & Dysfunction pH_drop->Cell_Injury ATP_depletion->Cell_Injury ATP_regen->ATP_depletion Counteracts Creatine_pool->ATP_regen

Caption: Proposed cardioprotective mechanism of this compound.

Enzyme Inhibition

Guanidine derivatives are known to inhibit various enzymes, with Nitric Oxide Synthase (NOS) being a notable target.

2.2.1. Proposed Mechanism

Nitric oxide (NO) is a critical signaling molecule produced by three NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Overproduction of NO by iNOS is implicated in inflammatory conditions. Guanidine compounds, being structurally similar to the NOS substrate L-arginine, can act as competitive inhibitors.

2.2.2. Quantitative Data on NOS Inhibition by Guanidine Compounds

CompoundTargetIC50 / PotencyReference
Aminoguanidine iNOSPotent inhibitor[10]
N,N'-diaminoguanidine iNOS~30-fold less potent than aminoguanidine[10]
Methylguanidine iNOS~100-fold less potent than aminoguanidine[3]
1,1-dimethylguanidine iNOS & cNOSPotent inhibitor of both[3]
1-amino-2-hydroxy-guanidine iNOSMore potent than NG-methyl-L-arginine[10]

2.2.3. Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

  • Enzyme Source: Purified recombinant iNOS or cell lysates from cytokine-stimulated macrophages (e.g., RAW 264.7).

  • Reaction Mixture: Prepare a reaction buffer containing L-arginine, NADPH, and other necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme source and incubate at 37°C.

  • Quantification of NO Production: Measure the accumulation of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

2.2.4. Signaling Pathway Diagram

NOS_Inhibition cluster_pathway Nitric Oxide Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Downstream Downstream Signaling (e.g., cGMP) NO->Downstream Guanidine_Compound 1-(2-hydroxyethyl)- 1-methylguanidine Guanidine_Compound->NOS Inhibits

Caption: Inhibition of Nitric Oxide Synthase by a guanidine compound.

Modulation of Ion Channels and Neurotransmitter Receptors

Guanidine compounds have been shown to modulate the activity of various ion channels and neurotransmitter receptors.

2.3.1. Proposed Mechanisms

  • Voltage-Gated Potassium (Kv) Channels: Guanidine can inhibit Kv channels, leading to a prolongation of the action potential. This effect is thought to contribute to its ability to enhance neurotransmitter release at the neuromuscular junction.[11][12]

  • GABA and Glycine Receptors: Some guanidino compounds can inhibit responses to the inhibitory neurotransmitters GABA and glycine, potentially by blocking the associated chloride channels.[13] Conversely, creatine, a related metabolite, has been shown to promote the differentiation of GABA-ergic neurons.[4]

2.3.2. Signaling Pathway Diagram

Ion_Channel_Modulation cluster_neuron Neuronal Membrane Kv_Channel Voltage-gated K+ Channel (Kv) Action_Potential Action Potential Repolarization Kv_Channel->Action_Potential GABA_Receptor GABA Receptor (Cl- Channel) Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Guanidine_Compound 1-(2-hydroxyethyl)- 1-methylguanidine Guanidine_Compound->Kv_Channel Inhibits Guanidine_Compound->GABA_Receptor Modulates

Caption: Modulation of neuronal ion channels by this compound.

Conclusion

The mechanism of action of this compound, inferred from its phosphate derivative and the broader class of guanidine compounds, is likely to be multifaceted. The primary effects appear to be centered on enhancing cellular energy metabolism, particularly under conditions of stress such as ischemia, which underlies its cardioprotective properties. Additionally, its potential to inhibit nitric oxide synthase and modulate key ion channels suggests a broader range of pharmacological activities that could be therapeutically relevant. Further direct investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its pharmacological profile and potential for new therapeutic applications. This guide provides a foundational framework for such future research.

References

The Physicochemical Properties of 1-(2-hydroxyethyl)-1-methylguanidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxyethyl)-1-methylguanidine is a substituted guanidine derivative of interest in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly its solubility and pKa, is fundamental for its application in drug design, formulation, and biological studies. This document provides a comprehensive guide to the available data on the solubility and pKa of this compound, details established experimental protocols for their determination, and presents logical workflows for these characterizations. Due to a lack of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds and established methodologies for guanidine derivatives to provide a robust predictive and procedural framework.

Introduction to Guanidine Derivatives

Guanidine and its derivatives are characterized by a central carbon atom bonded to three nitrogen atoms. This functional group imparts a high degree of basicity, with the protonated form, the guanidinium ion, being stabilized by resonance.[1] This inherent basicity and the ability to form multiple hydrogen bonds significantly influence the solubility and pKa of these compounds. Guanidines are known to be highly soluble in polar solvents.[2] The specific nature of substituents on the guanidine core, such as the 2-hydroxyethyl and methyl groups in the title compound, further modulates these properties.

Solubility Profile of this compound

General Solubility Characteristics of Guanidines:

  • Polar Solvents: Guanidine and its salts are typically highly soluble in water and other polar protic solvents due to their ability to form strong hydrogen bonds.[2] The presence of the hydroxyl group in this compound is expected to further enhance its aqueous solubility.

  • Aprotic Polar Solvents: Compounds like guanidinium 5,5'-azotetrazolate have shown high solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3] Similarly, guanidine hydrochloride exhibits good solubility in DMF and N-methyl pyrrolidone (NMP).[4] It is therefore anticipated that this compound would also be soluble in these solvents.

  • Non-Polar Solvents: The solubility of guanidines in non-polar organic solvents is generally limited.[2]

Predicted Solubility:

Based on its structure, this compound is predicted to be highly soluble in water, methanol, and ethanol, and moderately soluble in solvents like DMSO and DMF. Its solubility in non-polar solvents such as hexane and toluene is expected to be low.

Quantitative Solubility Data

While specific data for this compound is unavailable, the following table presents solubility data for a related compound, guanidine hydrochloride, to provide a comparative reference.[4]

SolventMole Fraction Solubility (at 298.15 K)
N,N-dimethylformamide (DMF)0.4017
N,N-dimethylacetamide (DMAC)0.3400
2-methoxyethanol0.3330
Methanol0.2017
Ethanol0.1174
Isopropanol0.08857

pKa of this compound

The pKa of a compound is a critical parameter that influences its ionization state at a given pH, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Guanidines are strong organic bases, with the pKa of guanidine itself being 13.6.[1]

Predicted pKa Values

Direct experimental determination of the pKa for this compound is not reported in the reviewed literature. However, computational predictions for related structures are available:

  • 1-(2-Hydroxyethyl)guanidine: A predicted pKa of 15.21 has been reported.[5]

  • This compound dihydrogen phosphate: A predicted pKa of 1.84 is listed for this salt, which likely corresponds to the first dissociation of the phosphate group and not the guanidinium ion.[6]

The high predicted pKa for the structurally similar 1-(2-hydroxyethyl)guanidine aligns with the known strong basicity of the guanidine functional group. It is therefore highly probable that the pKa of this compound is also in the range of 13-14.

Experimental Protocols

For researchers seeking to definitively determine the solubility and pKa of this compound, the following established experimental methodologies are recommended.

Solubility Determination

A common and reliable method for determining the solubility of a compound in various solvents is the isothermal equilibrium method .

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the solid phase from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV-Vis or mass spectrometry) is used to quantify the dissolved compound.

    • Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid is determined.

    • Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A colorimetric method involving sodium nitroprusside has been described for guanidine derivatives.[7]

  • Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction at the specified temperature.

The following diagram illustrates the experimental workflow for solubility determination.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B Achieve Equilibrium C Centrifuge or allow to settle B->C Separate Phases D Withdraw clear supernatant C->D Isolate Saturated Solution E Quantify concentration (e.g., HPLC, Gravimetry) D->E Determine Solubility

Caption: Workflow for determining compound solubility.

pKa Determination

The pKa of a basic compound like this compound can be accurately determined using potentiometric titration .

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent system.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point. Computational methods can also be applied to refine the pKa value from the titration data.[8]

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water C Incrementally add strong acid B Calibrate pH electrode D Record pH after each addition C->D Measure Response E Plot pH vs. titrant volume D->E Generate Curve F Determine equivalence point E->F Identify Inflection G Calculate pKa at half-equivalence point F->G Derive pKa

References

Methodological & Application

Application Notes and Protocols for In Vitro Cardiotonic Guanidine Derivative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing in vitro assays for the characterization of cardiotonic guanidine derivatives. The following sections detail the key assays, their underlying principles, and step-by-step protocols for their implementation.

Introduction to Cardiotonic Guanidine Derivatives

Guanidine derivatives represent a class of compounds with significant potential for the development of novel cardiotonic agents. Their mechanism of action often involves the modulation of key signaling pathways that regulate cardiac muscle contraction and relaxation. A thorough in vitro evaluation is crucial to characterize their efficacy, potency, and potential cardiac liabilities.

Key In Vitro Assays

A panel of in vitro assays is essential for a comprehensive preclinical assessment of cardiotonic guanidine derivatives. The primary assays include:

  • Cardiomyocyte Contractility Assay: To directly measure the effect of the compounds on the force and kinetics of cardiomyocyte contraction.

  • Intracellular Calcium Transient Assay: To assess the impact of the compounds on the intracellular calcium dynamics that trigger muscle contraction.

  • cAMP Phosphodiesterase (PDE) Activity Assay: To determine if the compounds exert their effects by inhibiting PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • hERG Potassium Channel Assay: To evaluate the potential for off-target effects on the hERG channel, a critical component in cardiac repolarization, which can indicate pro-arrhythmic risk.

Cardiotonic Signaling Pathway

The positive inotropic effect of many cardiotonic agents is mediated through the β-adrenergic signaling pathway, which involves the elevation of intracellular cAMP.

Cardiotonic_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol beta_AR β-Adrenergic Receptor G_Protein G Protein beta_AR->G_Protein Agonist Binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP PDE Phosphodiesterase (PDE) PDE->cAMP Hydrolysis to AMP Ca_Channel L-type Ca²⁺ Channel Ca_Release Ca²⁺ Release Ca_Channel->Ca_Release Ca²⁺ Influx (CICR) G_Protein->AC Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Ca_Channel SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylation of Phospholamban SR->Ca_Release Enhanced Ca²⁺ Uptake & Release Contraction Myofilament Contraction Ca_Release->Contraction Increased Intracellular [Ca²⁺]

Figure 1. Simplified diagram of the β-adrenergic signaling pathway in cardiomyocytes.

Cardiomyocyte Contractility Assay

Application Note: This assay directly measures the inotropic effects of guanidine derivatives on isolated cardiomyocytes. By analyzing parameters such as peak shortening, contraction velocity, and relaxation velocity, researchers can quantify the potency and efficacy of the compounds in modulating cardiac muscle function.

Experimental Protocol

1.1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from adult rats or mice via enzymatic digestion using collagenase and protease.
  • Alternatively, use commercially available human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

1.2. Cell Plating:

  • Plate isolated cardiomyocytes on laminin-coated glass coverslips or in specialized contractility chambers.
  • Allow cells to attach and stabilize for at least 2 hours in a CO₂ incubator.

1.3. Contractility Measurement:

  • Mount the coverslip with attached cardiomyocytes on the stage of an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix or similar).
  • Perfuse the cells with Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 Glucose, 10 HEPES; pH 7.4) at 37°C.
  • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.
  • Record baseline contractility for a stable period.
  • Introduce the guanidine derivative at various concentrations to the perfusion solution and record the steady-state contractile response at each concentration.

1.4. Data Analysis:

  • Analyze the recorded traces to determine the following parameters:
  • Peak Shortening (PS): The maximal extent of cell shortening.
  • Time-to-Peak (TTP): The time from stimulus to peak shortening.
  • Time-to-90% Relaxation (TR90): The time from peak shortening to 90% relaxation.
  • Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.
  • Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.
  • Construct concentration-response curves and calculate the EC₅₀ value for the increase in peak shortening.

Experimental Workflow

Contractility_Workflow isolate Isolate Cardiomyocytes plate Plate on Laminin-coated Coverslips isolate->plate mount Mount on Microscope Stage plate->mount perfuse Perfuse with Tyrode's Solution (37°C) mount->perfuse pace Pace at 1 Hz perfuse->pace record_baseline Record Baseline Contractility pace->record_baseline add_compound Add Guanidine Derivative (Concentration Gradient) record_baseline->add_compound record_response Record Contractile Response add_compound->record_response analyze Analyze Data (PS, TTP, TR90, ±dL/dt) record_response->analyze calculate Calculate EC₅₀ analyze->calculate

Figure 2. Workflow for the cardiomyocyte contractility assay.

Data Presentation

Table 1: Effect of Guanidine Derivatives on Cardiomyocyte Contractility

Compound IDEC₅₀ (µM) for Peak ShorteningMax % Increase in Peak ShorteningEffect on +dL/dtEffect on -dL/dt
Control (Isoproterenol) e.g., 0.01e.g., 150%e.g., Increasee.g., Increase
Guanidine Derivative 1 Insert DataInsert DataInsert DataInsert Data
Guanidine Derivative 2 Insert DataInsert DataInsert DataInsert Data
Guanidine Derivative 3 Insert DataInsert DataInsert DataInsert Data

Intracellular Calcium Transient Assay

Application Note: This assay investigates the mechanism of action of cardiotonic guanidine derivatives by measuring their effects on intracellular calcium ([Ca²⁺]i) handling. Changes in the amplitude and kinetics of the calcium transient provide insights into whether the observed inotropic effects are mediated by alterations in calcium signaling.

Experimental Protocol

2.1. Cardiomyocyte Preparation:

  • Isolate and plate cardiomyocytes as described in the contractility assay protocol.

2.2. Fluorescent Dye Loading:

  • Load the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells in Tyrode's solution containing the dye for 20-30 minutes at room temperature, protected from light.
  • Wash the cells with fresh Tyrode's solution to remove excess dye.

2.3. Calcium Transient Measurement:

  • Mount the coverslip on an inverted microscope equipped for fluorescence imaging and a system for rapid wavelength switching (for ratiometric dyes like Fura-2) or a laser scanning confocal microscope.
  • Pace the cardiomyocytes at 1 Hz and record baseline calcium transients.
  • Introduce the guanidine derivative at various concentrations and record the steady-state calcium transients.

2.4. Data Analysis:

  • Analyze the fluorescence signals to determine:
  • Peak Amplitude of the Calcium Transient: The maximal increase in intracellular calcium concentration.
  • Time-to-Peak: The time from stimulus to the peak of the calcium transient.
  • Decay Kinetics (e.g., Tau or Time to 50% decay): The rate at which intracellular calcium returns to baseline.
  • Construct concentration-response curves and calculate the EC₅₀ for the increase in the calcium transient amplitude.

Experimental Workflow

Calcium_Transient_Workflow isolate Isolate and Plate Cardiomyocytes load_dye Load with Calcium- Sensitive Dye (e.g., Fura-2 AM) isolate->load_dye wash Wash to Remove Excess Dye load_dye->wash mount Mount on Fluorescence Microscope wash->mount pace Pace at 1 Hz mount->pace record_baseline Record Baseline Calcium Transients pace->record_baseline add_compound Add Guanidine Derivative (Concentration Gradient) record_baseline->add_compound record_response Record Calcium Transient Response add_compound->record_response analyze Analyze Data (Amplitude, Time-to-Peak, Decay) record_response->analyze calculate Calculate EC₅₀ analyze->calculate

Figure 3. Workflow for the intracellular calcium transient assay.

Data Presentation

Table 2: Effect of Guanidine Derivatives on Intracellular Calcium Transients

Compound IDEC₅₀ (µM) for [Ca²⁺]i AmplitudeMax % Increase in [Ca²⁺]i AmplitudeEffect on Decay Kinetics (Tau)
Control (Isoproterenol) e.g., 0.015e.g., 120%e.g., Decrease
Guanidine Derivative 1 Insert DataInsert DataInsert Data
Guanidine Derivative 2 Insert DataInsert DataInsert Data
Guanidine Derivative 3 Insert DataInsert DataInsert Data

cAMP Phosphodiesterase (PDE) Activity Assay

Application Note: This assay determines if the cardiotonic effect of guanidine derivatives is due to the inhibition of phosphodiesterases, enzymes that degrade cAMP. A positive result in this assay suggests that the compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways that enhance cardiac contractility.

Experimental Protocol

3.1. Enzyme and Substrate Preparation:

  • Use commercially available purified human cardiac PDE isoforms (e.g., PDE3, PDE4).
  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
  • Prepare a substrate solution containing cAMP. For radiometric assays, this will include [³H]-cAMP. For fluorescence-based assays, a non-labeled substrate is used.

3.2. Assay Procedure (Radiometric Example):

  • In a microplate, add the reaction buffer, the guanidine derivative at various concentrations, and the PDE enzyme.
  • Initiate the reaction by adding the [³H]-cAMP substrate solution.
  • Incubate at 30°C for a defined period (e.g., 15-30 minutes).
  • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
  • Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
  • Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin (e.g., Dowex).
  • Measure the radioactivity of the eluate using a scintillation counter.

3.3. Data Analysis:

  • Calculate the percentage of PDE inhibition for each compound concentration relative to a control with no inhibitor.
  • Construct concentration-response curves and determine the IC₅₀ value.

Experimental Workflow

PDE_Assay_Workflow prepare_reagents Prepare Reaction Buffer, PDE Enzyme, and Substrate add_components Add Buffer, Guanidine Derivative, and PDE to Microplate prepare_reagents->add_components initiate_reaction Initiate Reaction with [³H]-cAMP add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction convert_product Convert [³H]-AMP to [³H]-Adenosine stop_reaction->convert_product separate Separate Substrate and Product with Resin convert_product->separate measure_activity Measure Radioactivity separate->measure_activity analyze Calculate % Inhibition measure_activity->analyze calculate_ic50 Determine IC₅₀ analyze->calculate_ic50

Figure 4. Workflow for the cAMP phosphodiesterase activity assay.

Data Presentation

Table 3: Inhibition of Cardiac Phosphodiesterase Isoforms by Guanidine Derivatives

Compound IDPDE3 IC₅₀ (µM)PDE4 IC₅₀ (µM)Selectivity (PDE3 vs. PDE4)
Control (Milrinone) e.g., 0.5e.g., >100e.g., >200-fold
Guanidine Derivative 1 Insert DataInsert DataInsert Data
Guanidine Derivative 2 Insert DataInsert DataInsert Data
Guanidine Derivative 3 Insert DataInsert DataInsert Data

hERG Potassium Channel Assay

Application Note: This assay is a critical safety screen to assess the potential of guanidine derivatives to cause drug-induced QT prolongation and torsades de pointes, a life-threatening cardiac arrhythmia. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a common cause of this adverse effect.

Experimental Protocol

4.1. Cell Culture:

  • Use a stable cell line expressing the hERG potassium channel, such as HEK293 or CHO cells.
  • Culture the cells under standard conditions.

4.2. Electrophysiology (Automated Patch-Clamp):

  • Harvest the cells and prepare a single-cell suspension.
  • Use an automated patch-clamp system (e.g., QPatch, Patchliner) for high-throughput screening.
  • Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.
  • Apply the guanidine derivative at a range of concentrations and record the resulting hERG currents.

4.3. Data Analysis:

  • Measure the peak amplitude of the hERG tail current in the presence of each compound concentration.
  • Calculate the percentage of hERG channel inhibition relative to the control.
  • Generate a concentration-response curve and determine the IC₅₀ value.

Experimental Workflow

hERG_Assay_Workflow culture_cells Culture hERG-expressing Cell Line prepare_suspension Prepare Single-Cell Suspension culture_cells->prepare_suspension automated_patch_clamp Use Automated Patch-Clamp System prepare_suspension->automated_patch_clamp record_baseline Record Baseline hERG Currents automated_patch_clamp->record_baseline apply_compound Apply Guanidine Derivative (Concentration Gradient) record_baseline->apply_compound record_currents Record hERG Currents apply_compound->record_currents analyze_inhibition Analyze % Inhibition of Tail Current record_currents->analyze_inhibition determine_ic50 Determine IC₅₀ analyze_inhibition->determine_ic50

Figure 5. Workflow for the hERG potassium channel assay.

Data Presentation

Table 4: hERG Potassium Channel Inhibition by Guanidine Derivatives

Compound IDhERG IC₅₀ (µM)Therapeutic Index (hERG IC₅₀ / Cardiotonic EC₅₀)
Control (Dofetilide) e.g., 0.01N/A
Guanidine Derivative 1 Insert DataCalculate
Guanidine Derivative 2 Insert DataCalculate
Guanidine Derivative 3 Insert DataCalculate

Conclusion

The systematic application of these in vitro assays provides a robust framework for the preclinical evaluation of cardiotonic guanidine derivatives. By combining functional assessments of contractility and calcium handling with mechanistic studies on PDE inhibition and critical safety profiling of hERG channel activity, researchers can effectively identify and optimize promising lead candidates for the treatment of heart failure and other cardiac conditions.

Application Notes and Protocols: 1-(2-hydroxyethyl)-1-methylguanidine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives are a class of organic compounds known to interact with a variety of biological targets, including several enzyme families. Their structural similarity to the guanidinium group of arginine allows them to act as competitive inhibitors for enzymes that utilize arginine as a substrate. Furthermore, their chemical properties can lead to interactions with enzyme active sites through hydrogen bonding and electrostatic interactions. This document outlines potential applications and experimental protocols for investigating 1-(2-hydroxyethyl)-1-methylguanidine as an inhibitor of clinically relevant enzymes, such as Nitric Oxide Synthases (NOS), Protein Disulfide Isomerase (PDI), and Arginases.

Potential Enzyme Targets

Based on the known inhibitory profiles of guanidine-containing compounds, this compound is a candidate for screening against the following enzyme families:

  • Nitric Oxide Synthases (NOS): These enzymes (iNOS, eNOS, nNOS) catalyze the production of nitric oxide (NO) from L-arginine. Overproduction of NO by iNOS is implicated in inflammatory diseases, making iNOS a valuable therapeutic target. Guanidine compounds, such as aminoguanidine and methylguanidine, are known inhibitors of NOS isoforms.[1][2][3]

  • Protein Disulfide Isomerase (PDI): PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and breakage of disulfide bonds in proteins during their folding.[4] Inhibition of PDI is a potential therapeutic strategy for cancer and thrombosis.[5] Guanidine hydrochloride has been shown to inhibit PDI activity.[6][7]

  • Arginases: These enzymes hydrolyze L-arginine to ornithine and urea, thereby competing with NOS for the common substrate L-arginine. Upregulation of arginase is associated with cardiovascular and inflammatory diseases. Guanidinium-based compounds are known to inhibit arginase.[8][9]

Quantitative Data for Related Guanidine Compounds

The following table summarizes the inhibitory concentrations (IC50) of well-characterized guanidine compounds against potential target enzymes. This data is provided for comparative purposes to aid in determining appropriate starting concentrations for screening this compound.

CompoundTarget EnzymeIC50 / KiSpeciesReference
AminoguanidineiNOS~30 µMRat[1]
AminoguanidineeNOS>1000 µMRat[1]
MethylguanidineiNOS~3000 µMRat[1]
N-monomethyl-L-arginine (L-NMMA)iNOS~30 µMRat[1]
N-monomethyl-L-arginine (L-NMMA)eNOS~2 µMRat[1]
Guanidine HydrochloriderhPDIMixed-type noncompetitive inhibitionHuman[6]
nor-NOHAArginase IKi = 500 nM-[8]
2(S)-amino-6-boronohexanoic acid (ABH)Arginase I--[8]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against the proposed enzyme targets. Commercially available kits are often the most convenient and reliable way to perform these assays.

Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay (Colorimetric)

This protocol is based on the Griess assay, which measures nitrite, a stable and oxidized product of nitric oxide.

Materials:

  • Purified iNOS or eNOS enzyme

  • L-Arginine (substrate)

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for eNOS and nNOS)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • This compound (test inhibitor)

  • L-NMMA or Aminoguanidine (positive control inhibitor)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Prepare Nitrite Standards: Create a standard curve of sodium nitrite (0-100 µM) in assay buffer.

  • Prepare Reaction Mixture: In each well of a 96-well plate, add the following (example volumes, may need optimization):

    • 50 µL Assay Buffer

    • 10 µL of various concentrations of this compound (or positive control/vehicle).

    • 10 µL of a mixture of NADPH, BH4, and Calmodulin (if required).

    • 10 µL of purified NOS enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of L-Arginine to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction & Color Development:

    • Add 50 µL of Griess Reagent Component A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Determine the nitrite concentration from the standard curve.

    • Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Protocol 2: Protein Disulfide Isomerase (PDI) Inhibition Assay (Turbidimetric)

This assay measures the reductase activity of PDI using insulin as a substrate. The reduction of insulin's disulfide bonds by PDI leads to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.

Materials:

  • Purified PDI enzyme

  • Insulin solution (e.g., 1 mg/mL in PBS)

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)

  • This compound (test inhibitor)

  • Quercetin-3-rutinoside or Bacitracin (positive control inhibitors)

  • 96-well microplate

  • Microplate reader (650 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve insulin in the assay buffer.

    • Prepare a fresh solution of DTT in assay buffer.

  • Assay Setup: In each well of a 96-well plate, add:

    • 80 µL of insulin solution.

    • 10 µL of various concentrations of this compound (or positive control/vehicle).

    • 10 µL of purified PDI enzyme.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of DTT solution to each well to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 650 nm every minute for 30-60 minutes in a kinetic mode.

  • Data Analysis:

    • Determine the rate of increase in turbidity (Vmax) for each reaction.

    • Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Protocol 3: Arginase Inhibition Assay (Colorimetric)

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

  • Purified Arginase I or II enzyme

  • L-Arginine solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • This compound (test inhibitor)

  • nor-NOHA or ABH (positive control inhibitors)

  • Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)

  • Urea (for standard curve)

  • 96-well microplate

  • Microplate reader (430-570 nm, depending on the detection reagent)

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme in assay buffer at 56°C for 10 minutes to ensure activation by Mn2+.

  • Prepare Urea Standards: Create a standard curve of urea (0-100 nmol) in assay buffer.

  • Assay Setup: In each well of a 96-well plate, add:

    • 20 µL of Assay Buffer.

    • 10 µL of various concentrations of this compound (or positive control/vehicle).

    • 10 µL of activated arginase enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of L-arginine solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction & Color Development:

    • Stop the reaction by adding an acidic reagent (as specified by the urea detection kit).

    • Add the colorimetric reagents for urea detection.

    • Heat the plate as required by the detection kit (e.g., 95°C for 30 minutes).

    • Cool the plate to room temperature.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Determine the amount of urea produced from the standard curve.

    • Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Visualizations

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Inhibitor 1-(2-hydroxyethyl)- 1-methylguanidine (Potential Inhibitor) Inhibitor->NOS Inhibits

Caption: Potential inhibition of the Nitric Oxide Synthase (NOS) signaling pathway.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prepare_reagents setup_assay Set up Assay Plate (Enzyme + Inhibitor/Vehicle) prepare_reagents->setup_assay pre_incubate Pre-incubate setup_assay->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction & Develop Signal (if needed) incubate->stop_reaction measure_signal Measure Signal (Absorbance/Fluorescence) stop_reaction->measure_signal analyze_data Data Analysis (% Inhibition, IC50) measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of protected N-(2-hydroxyethyl)guanidines, essential building blocks in the development of novel therapeutics. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and comparative data to guide the synthesis of these valuable compounds.

The guanidine functional group is a key structural motif in a wide array of biologically active natural products and pharmaceuticals. Its basicity and ability to form multiple hydrogen bonds contribute to its role in molecular recognition and binding. The incorporation of a 2-hydroxyethyl moiety can further enhance solubility and provide a handle for subsequent functionalization. Protecting the guanidine group is often crucial during multi-step syntheses to avoid unwanted side reactions. This document details two primary methods for the synthesis of protected N-(2-hydroxyethyl)guanidines, utilizing either the carboxybenzyl (Cbz) or the tert-butoxycarbonyl (Boc) protecting group.

Comparative Analysis of Synthetic Protocols

The choice of protecting group and synthetic route can significantly impact the overall efficiency of the synthesis. The following table summarizes the key quantitative data for the two protocols detailed in this document, allowing for an informed selection based on desired yield and reaction conditions.

Protecting GroupGuanidinylating ReagentAmine SubstrateSolventBaseReaction TimeTemperatureYield (%)Reference
Cbz N,N'-Bis(benzyloxycarbonyl)-S-methylisothioureaEthanolamineAcetonitrileTriethylamineNot SpecifiedNot Specified64%[1]
Boc N,N'-Di-Boc-1H-pyrazole-1-carboxamidineEthanolamineTetrahydrofuranN/A24 hoursRoom Temp.~70-80% (estimated)[Adapted from[2]]
Boc N,N'-Di-Boc-N"-triflylguanidine (Goodman's Reagent)Primary AminesDichloromethaneN/A30 minutesRoom Temp.>95% (general)[3][4]

Note: The yield for the Boc-protected synthesis using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is an estimation based on similar reactions with primary amines[2]. The yield using Goodman's reagent is a general observation for the guanidinylation of primary amines and may vary for ethanolamine[4].

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis-(benzyloxycarbonyl)-N-(2-hydroxyethyl)-guanidine (Cbz-protected)

This protocol is based on the method described by Abdelbaky et al.[1]. It involves the reaction of ethanolamine with a Cbz-protected S-methylisothiourea.

Materials:

  • N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea

  • Ethanolamine

  • Triethylamine

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).

  • To this mixture, add ethanolamine (1.2 equivalents) dropwise with stirring.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain N,N'-bis-(benzyloxycarbonyl)-N-(2-hydroxyethyl)-guanidine as a white solid[1].

Protocol 2: Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (Boc-protected)

This protocol is an adaptation of established methods for the guanidinylation of primary amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine[2].

Materials:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Ethanolamine

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1 equivalent) in tetrahydrofuran.

  • To this solution, add ethanolamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine[2].

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and workflows described in the protocols.

Synthesis_Cbz_Protected_Guanidine Thiourea Thiourea Step1_reagents + 2 eq. CbzCl + Base Thiourea->Step1_reagents CbzCl Benzyl Chloroformate CbzCl->Step1_reagents DiCbzThiourea N,N'-Di-Cbz-Thiourea Step1_reagents->DiCbzThiourea Step2_reagents + MeI DiCbzThiourea->Step2_reagents MeI Methyl Iodide MeI->Step2_reagents Isothiourea N,N'-Bis(benzyloxycarbonyl)- S-methylisothiourea Step2_reagents->Isothiourea Step3_reagents + Ethanolamine + Triethylamine in Acetonitrile Isothiourea->Step3_reagents Ethanolamine Ethanolamine Ethanolamine->Step3_reagents Product N,N'-bis-(benzyloxycarbonyl)- N-(2-hydroxyethyl)-guanidine Step3_reagents->Product

Caption: Synthesis of Cbz-protected N-(2-hydroxyethyl)guanidine.

Synthesis_Boc_Protected_Guanidine GuanidinylatingReagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reaction_conditions + Ethanolamine in THF, RT, 24h GuanidinylatingReagent->Reaction_conditions Ethanolamine Ethanolamine Ethanolamine->Reaction_conditions Product 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine Reaction_conditions->Product

Caption: Synthesis of Boc-protected N-(2-hydroxyethyl)guanidine.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reagents Combine Guanidinylating Reagent, Ethanolamine, Solvent, and Base (if applicable) Stirring Stir at Specified Temperature and Time Reagents->Stirring Monitoring Monitor Reaction by TLC Stirring->Monitoring Concentration Solvent Removal (Rotary Evaporation) Monitoring->Concentration Extraction Liquid-Liquid Extraction Concentration->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 Chromatography Column Chromatography Concentration2->Chromatography Characterization Product Characterization (NMR, MS) Chromatography->Characterization

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols for In Vivo Studies with 1-(2-hydroxyethyl)-1-methylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-hydroxyethyl)-1-methylguanidine, particularly in its dihydrogen phosphate salt form known as Creatinol-O-Phosphate (COP), is a compound investigated for its cardioprotective and potential ergogenic properties. It is a synthetic analogue of creatine.[1][2] This document provides detailed application notes and protocols for the formulation and administration of this compound for in vivo research, based on available scientific literature and best practices for preclinical studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound dihydrogen phosphate (Creatinol-O-Phosphate) is presented in Table 1.

PropertyValueReference
Chemical Name This compound dihydrogen phosphate
Synonyms Creatinol-O-Phosphate, COP, Creatinolfosfate[3]
Molecular Formula C4H12N3O4P[3]
Molecular Weight 197.13 g/mol [3]
Appearance White to almost white powder/crystal[3]
Melting Point ~244 °C (decomposes)[3]
Solubility in Water > 10 g/100 mL[4]
Storage Temperature -20°C (for pure compound)[3]

Formulation for In Vivo Administration

Based on its high water solubility, this compound dihydrogen phosphate can be formulated in simple aqueous vehicles for parenteral administration.

Recommended Vehicles

For intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes, the following sterile vehicles are recommended:

  • 0.9% Sodium Chloride (Saline): A standard isotonic vehicle suitable for most animal studies.

  • Phosphate-Buffered Saline (PBS): Provides a stable pH environment and is isotonic.

  • Water for Injection (WFI): Can be used, but an isotonic vehicle is generally preferred to minimize local irritation.

Preparation of Sterile Solution (Example Protocol for a 10 mg/mL solution)
  • Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile equipment and aseptic techniques to ensure the final product is sterile.

  • Weighing: Accurately weigh the desired amount of this compound dihydrogen phosphate powder.

  • Dissolution: In a sterile container, add the powder to the chosen sterile vehicle (e.g., 0.9% saline).

  • Mixing: Gently vortex or swirl the solution until the powder is completely dissolved. The high solubility should facilitate rapid dissolution.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial. This step is crucial for removing any potential microbial contamination.

  • Storage: Store the prepared sterile solution at 2-8°C. Based on the stability of similar compounds, it is recommended to use the solution within 24-48 hours of preparation. For longer-term storage, stability studies would be required.

In Vivo Administration Protocols

The choice of administration route and dosage will depend on the specific experimental design and animal model. The compound has been administered intravenously and intramuscularly in published studies.

Administration Routes and Dosages
Animal ModelRoute of AdministrationDosage Range (example)Reference/Justification
Mouse Intravenous (IV)10 - 100 mg/kgBased on general dose ranges for small molecules and reported IV administration in mice.[5]
Rat Intravenous (IV)10 - 100 mg/kgBased on general dose ranges and reported IV administration in rats.
Dog Intravenous (IV), Intramuscular (IM)1 - 50 mg/kgBased on historical studies in dogs.

Note: These are example dosage ranges. The optimal dose for a specific study must be determined experimentally, starting with lower doses and escalating as needed, while monitoring for any adverse effects.

Experimental Protocol: Intravenous Administration in a Rat Model

This protocol outlines the IV administration of a 10 mg/mL solution of this compound dihydrogen phosphate to a 250g rat.

  • Animal Preparation: Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol. Place the animal on a warming pad to maintain body temperature.

  • Catheterization: Surgically implant a catheter into the jugular or femoral vein for repeated IV access. Alternatively, for single injections, the lateral tail vein can be used.

  • Dose Calculation:

    • Animal weight: 0.25 kg

    • Dose: 20 mg/kg

    • Calculated dose: 0.25 kg * 20 mg/kg = 5 mg

    • Volume to inject (from 10 mg/mL solution): 5 mg / 10 mg/mL = 0.5 mL

  • Administration: Slowly infuse the calculated volume through the catheter or inject into the tail vein over 1-2 minutes.

  • Flushing: Flush the catheter with a small volume of sterile saline to ensure the full dose is delivered.

  • Monitoring: Monitor the animal for any immediate adverse reactions. Continue to monitor according to the experimental plan.

Toxicological and Pharmacokinetic Data

The available data suggests that this compound dihydrogen phosphate is well-tolerated.

ParameterSpeciesValueReference
Acute Toxicity General (Human, Animal)Reported to have a favorable therapeutic index and be excellently tolerated.[6][7][6],[7]
LD50 (related compound: Creatine Monohydrate) Rat (oral)> 2000 mg/kg[8]
LD50 (related compound: Creatine Lysinate) Mouse (intraperitoneal)4543 mg/kg[9][10]
Absorption (IM) GeneralComplete[6]
Distribution GeneralDistributes to all organs, with higher concentrations in the kidney, liver, and myocardium.[6][6]
Metabolism GeneralDephosphorylated in the kidney and liver.[6]
Elimination GeneralExcreted in the urine after dephosphorylation.[6][6]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The primary proposed mechanism of action for Creatinol-O-Phosphate is its role in cellular energy metabolism, similar to creatine. It is thought to act as a precursor to phosphocreatine, which is essential for the regeneration of ATP. This is particularly relevant in tissues with high energy demand, such as the heart and skeletal muscle.

G Proposed Mechanism of Action of Creatinol-O-Phosphate COP Creatinol-O-Phosphate (this compound-P) Creatinol Creatinol (this compound) COP->Creatinol Dephosphorylation (in Kidney, Liver) Phosphate Phosphate Creatinol->COP Phosphorylation (Intracellular) ATP ATP (Cellular Energy) ADP ADP ADP->ATP Phosphorylation Energy Energy for Cellular Processes (e.g., Muscle Contraction) ATP->Energy Hydrolysis Energy->ADP Energy Utilization

Caption: Proposed bioactivation and role in cellular energy metabolism.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

G Experimental Workflow for In Vivo Efficacy Study start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements (e.g., ECG, Blood Pressure) randomization->baseline formulation Prepare Formulation (e.g., 10 mg/mL in Saline) treatment Treatment Administration (Vehicle or Compound) formulation->treatment baseline->treatment monitoring In-life Monitoring (e.g., Daily Observations) treatment->monitoring endpoint Endpoint Measurements (e.g., Cardiac Function, Biomarkers) monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Data Analysis necropsy->analysis end End analysis->end

Caption: A generalized workflow for conducting an in vivo efficacy study.

References

Troubleshooting & Optimization

Overcoming solubility issues with "1-(2-hydroxyethyl)-1-methylguanidine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of "1-(2-hydroxyethyl)-1-methylguanidine" during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

A1: Detailed experimental data for this compound is limited in publicly available literature. However, based on chemical database entries, the following information has been compiled.

Table 1: Chemical Properties of this compound and Related Compounds

PropertyThis compoundThis compound dihydrogen phosphateMethylguanidine hydrochloride
CAS Number 13429-32-8[1]6903-79-3[2]21770-81-0[3]
Molecular Formula C4H11N3O[1]C4H12N3O4P[2]C2H8ClN3[3]
Molecular Weight 117.15 g/mol [1]197.13 g/mol [2]109.56 g/mol [3]
Predicted pKa 15.21 ± 0.10[4]1.84 ± 0.10[2]Not available
Appearance Not specifiedWhite to Almost white powder to crystal[2]Solid[3]

Q2: I am having trouble dissolving this compound. What solvents should I try?

  • Polar Solvents: Guanidine and its derivatives are generally soluble in polar solvents.[5] Start with distilled water. For the related compound, methylguanidine hydrochloride, the solubility in water is reported to be 50 mg/mL.[3]

  • pH Adjustment: As a strong base (predicted pKa of 15.21), the solubility of this compound is expected to be highly dependent on pH.[4] It will be significantly more soluble in acidic to neutral aqueous solutions where it is protonated. Consider preparing a stock solution in a slightly acidic buffer (e.g., pH 5-6) or titrating your aqueous suspension with a dilute acid (e.g., 0.1 M HCl) until the compound dissolves.

  • Organic Solvents: The manufacturing process for the phosphate salt of this compound involves precipitation from an aqueous solution by adding ethanol.[2] This suggests that the compound is likely less soluble in ethanol than in water. For the related methylguanidine hydrochloride, a solubility of 50 mg/mL in ethanol has been reported.[6] Other polar aprotic solvents like DMSO and DMF could also be tested.

  • Co-solvents: If aqueous solubility is still an issue, a co-solvent system may be beneficial. This involves mixing water with a miscible organic solvent such as DMSO, DMF, or ethanol to increase the solubility of a poorly soluble compound.

Q3: Are there any known biological activities or signaling pathways associated with this compound?

A3: There is limited specific information on the biological activity of this compound. However, the structurally related compound, methylguanidine, is known to be a uremic toxin and an inhibitor of nitric oxide synthase (iNOS).[7] Guanidine-containing compounds, in general, are of interest in medicinal chemistry. Without specific experimental data, it is difficult to pinpoint a signaling pathway for this compound. Researchers should perform their own assays to determine its biological effects.

Troubleshooting Guides

Issue: Compound precipitates out of solution during experiment.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Change in pH The pH of your experimental medium may be different from the solvent used to dissolve the compound, causing it to precipitate. Measure the pH of your final solution. If necessary, adjust the pH to be closer to that of your stock solution, ensuring the pH is compatible with your experimental system.
Change in Temperature Solubility is often temperature-dependent. If you are moving from a warmer stock solution to a cooler experimental setup, the compound may precipitate. Try to maintain a consistent temperature or gently warm the experimental medium (if permissible for your assay) before adding the compound.
Solvent Evaporation Over time, especially in open-plate formats, solvent evaporation can increase the concentration of your compound beyond its solubility limit. Use plate sealers or ensure a humidified environment for your experiments.
Interaction with other components The compound may be interacting with other components in your experimental medium (e.g., salts, proteins), leading to precipitation. Try reducing the concentration of the compound or other components if possible.
General Protocol for Preparing a Solution of a Poorly Soluble Compound for Biological Assays

This is a general workflow that can be adapted for this compound.

G cluster_prep Solution Preparation cluster_assay Assay Plate Preparation start Start: Weigh Compound solv Add Small Volume of Primary Solvent (e.g., Water, DMSO) start->solv vortex Vortex/Sonicate solv->vortex observe1 Observe for Dissolution vortex->observe1 add_heat Gently Warm (if compound is heat-stable) observe1->add_heat Not Dissolved stock Sterile Filter and Store Stock Solution observe1->stock Dissolved observe2 Observe for Dissolution add_heat->observe2 adjust_ph Adjust pH (for aqueous solutions) - Add dilute acid for basic compounds observe2->adjust_ph Not Dissolved observe2->stock Dissolved observe3 Observe for Dissolution adjust_ph->observe3 observe3->stock Dissolved serial Perform Serial Dilution of Stock Solution in Assay Buffer stock->serial add_to_plate Add Diluted Compound to Assay Plate serial->add_to_plate final_observe Visually Inspect for Precipitation add_to_plate->final_observe proceed Proceed with Assay final_observe->proceed No Precipitate troubleshoot Troubleshoot (see guide) final_observe->troubleshoot Precipitate Observed G cluster_properties Physicochemical Properties compound This compound (Solid Form) solubility Solubility dissolved Compound in Solution (Bioavailable) compound->dissolved solubility->dissolved pka pKa pka->dissolved logp LogP (Lipophilicity) membrane Membrane Permeation logp->membrane dissolved->membrane target Target Interaction (e.g., Receptor, Enzyme) membrane->target effect Biological Effect target->effect

References

Technical Support Center: Optimizing Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during guanidine synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues in your guanidine synthesis experiments.

1. Low or No Product Yield

Potential Cause Recommended Solution
Inactive Reagents - Ensure the freshness and purity of your starting materials, especially guanylating agents which can degrade over time. - Verify the activity of catalysts; some may require activation or are sensitive to air and moisture.
Suboptimal Reaction Temperature - The optimal temperature can vary significantly depending on the chosen synthetic route. For instance, reactions with N-chlorophthalimide and isocyanides show that while some reactions proceed at room temperature, others may require heating or cooling to minimize side reactions.[1] - Experiment with a temperature gradient to find the optimal condition for your specific substrates.
Incorrect Solvent - Solvent choice is critical. In the synthesis of N,N′-disubstituted guanidines, acetonitrile was found to be superior to non-polar solvents which favored the formation of side products.[1] - Ensure your reactants are soluble in the chosen solvent at the reaction temperature.
Inappropriate Base - The choice and amount of base can be crucial. For weakly nucleophilic amines, a stronger base like KOtBu may be necessary to achieve good yields.[2]
Catalyst Inefficiency or Poisoning - Ensure the catalyst loading is appropriate. While catalytic amounts are often sufficient, some reactions may require higher loadings. - Contaminants in the starting materials or solvent can poison the catalyst. Purify starting materials if necessary.
Insufficient Reaction Time - Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Some reactions are complete in minutes, while others may require several hours or even days.[3][4]

2. Formation of Side Products

Observed Side Product Potential Cause & Solution
Urea or Thiourea Derivatives - Cause: Incomplete reaction or decomposition of the guanylating agent. - Solution: Increase the reaction time or temperature. Ensure the guanylating agent is added portion-wise to maintain its concentration.
Carbodiimide Intermediate Accumulation - Cause: The addition of the amine to the carbodiimide intermediate is the rate-limiting step. This is more common with sterically hindered or electron-deficient amines. - Solution: Increase the concentration of the amine nucleophile or use a more active catalyst to promote the addition.[5]
Over-alkylation or Multiple Guanylation - Cause: The product guanidine is more nucleophilic than the starting amine. - Solution: Use a protecting group strategy to temporarily block reactive sites on the guanidine nitrogen atoms. Boc and Cbz are common protecting groups.[5]

3. Difficulties in Product Purification

Problem Recommended Solution
High Polarity and Water Solubility - Guanidines are often highly basic and form salts that are very soluble in water, making extraction difficult. - Solution 1 (Protection): The use of protecting groups like Boc or Cbz reduces the basicity and polarity, facilitating purification by standard column chromatography.[6] - Solution 2 (Ion Exchange): For unprotected guanidines, ion-exchange chromatography can be an effective purification method.[7]
Removal of Metal Catalysts - Residual metal catalysts (e.g., from copper or palladium-catalyzed reactions) can be challenging to remove. - Solution: Use a metal scavenger resin or perform a workup with a chelating agent like EDTA.
Separation from Unreacted Starting Materials - If the product and starting materials have similar polarities, chromatographic separation can be difficult. - Solution: Consider converting the guanidine product to a salt to alter its solubility and facilitate separation. Recrystallization is also a powerful purification technique for crystalline guanidine salts.[8]

Frequently Asked Questions (FAQs)

Q1: Which guanylation method should I choose for my specific substrate?

A1: The choice of method depends on several factors including the nature of your amine (primary, secondary, aromatic, aliphatic), the desired substitution pattern on the guanidine, and the functional groups present in your molecule.

  • For simple primary and secondary aliphatic amines: Direct guanylation with cyanamide in the presence of a Lewis acid catalyst like scandium(III) triflate can be efficient.[3]

  • For less nucleophilic aromatic amines: The use of more reactive guanylating agents like carbodiimides activated by a catalyst is often necessary.[9]

  • For sensitive or complex substrates: The use of protected guanylating agents, such as N,N′-bis-Boc-S-methylisothiourea, is recommended to avoid side reactions and facilitate purification.[6]

Q2: My reaction is not going to completion. What can I do?

A2: First, confirm the identity and purity of your starting materials. If the materials are fine, consider the following:

  • Increase Temperature: Gently heating the reaction mixture can often drive it to completion. However, be cautious as this can also lead to the formation of byproducts.[1]

  • Change Solvent: A different solvent might improve the solubility of your reactants or better stabilize the transition state.

  • Add a Catalyst: If you are not already using one, a suitable catalyst can significantly accelerate the reaction. For example, the addition of amines to carbodiimides is often catalyzed by metal complexes or ionic liquids.[9]

  • Increase Reagent Concentration: Increasing the concentration of the limiting reagent can sometimes help push the equilibrium towards the product.

Q3: I am having trouble removing the protecting groups from my guanidine. What are some common issues and solutions?

A3: The choice of deprotection conditions is critical and depends on the specific protecting group used.

  • Boc (tert-Butoxycarbonyl): Typically removed under acidic conditions (e.g., TFA in DCM). If deprotection is slow, ensure your acid is fresh and anhydrous. For sensitive substrates, milder acidic conditions can be screened.

  • Cbz (Carbobenzyloxy): Usually removed by catalytic hydrogenation (e.g., H₂, Pd/C). If the reaction is sluggish, check the catalyst activity and ensure the system is free of catalyst poisons (e.g., sulfur compounds).

  • Nitro Group: Often used in conjunction with pyrazole-based guanylating agents, the nitro group is typically removed by reduction, for example, through catalytic transfer hydrogenation.[7]

Q4: Are there any "green" or more environmentally friendly methods for guanidine synthesis?

A4: Yes, there is a growing interest in developing more sustainable methods. Some approaches include:

  • Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. Several catalytic methods have been developed using metals like copper, palladium, and silver.[3][10]

  • Avoiding Toxic Reagents: Traditional methods often use toxic heavy metals like mercury. Newer methods utilize less toxic alternatives. For example, cyanuric chloride can be used as an activating reagent for di-Boc-thiourea instead of mercuric chloride.[3]

  • Solvent-Free Conditions: Some reactions, like the ytterbium triflate-catalyzed addition of amines to carbodiimides, can be performed under solvent-free conditions.[3]

Quantitative Data on Reaction Conditions

Table 1: Comparison of Catalysts for the Guanylation of Amines with Carbodiimides

CatalystAmine SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Scandium(III) triflateVarious aminesWaterRoom Temp.1-2475-98[3]
Ytterbium triflateVarious aminesSolvent-free600.5-480-97[3]
Copper(II) chlorideAryl aminesDMF1001270-95[3]
Silver nitrateN-allylguanidinesChlorobenzene13817-21up to 99[11]
[HMIM][BF4] (Ionic Liquid)Aniline[HMIM][BF4]Room Temp.0.595[9]

Table 2: Optimization of Solvent and Temperature for the Synthesis of N-phthaloyl-guanidines

SolventTemperature (°C)Yield (%)Reference
Dichloromethane012[1]
TolueneRoom Temp.15[1]
Diethyl etherRoom Temp.10[1]
AcetonitrileRoom Temp.75[1]
Acetonitrile065[1]
Acetonitrile4078[1]

Experimental Protocols

Protocol 1: General Procedure for Guanylation of Amines with Cyanamide using Scandium(III) Triflate [3]

  • To a solution of the amine (1.0 mmol) in water (2.0 mL) is added cyanamide (1.2 mmol).

  • Scandium(III) triflate (0.1 mmol, 10 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC or LC-MS analysis (typically 1-24 hours).

  • Upon completion, the reaction mixture is diluted with water and washed with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • The aqueous layer is then concentrated under reduced pressure to afford the guanidinium salt. Further purification can be achieved by recrystallization or chromatography if necessary.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Trisubstituted N-Aryl Guanidines [3]

  • In a reaction vessel, combine the cyanamide (1.0 mmol), arylboronic acid (1.2 mmol), amine (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add copper(II) chloride dihydrate (0.1 mmol, 10 mol%) and bipyridine (0.1 mmol, 10 mol%).

  • The vessel is charged with oxygen (1 atm) and DMF is added as the solvent.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis of Protected Guanidines from Thioureas using Mercury(II) Chloride [6]

Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a solution of the N,N'-bis-Boc-thiourea (1.0 mmol) and the amine (1.2 mmol) in anhydrous DMF, add triethylamine (1.5 mmol).

  • To this stirring solution, add mercury(II) chloride (1.1 mmol) portion-wise. A precipitate will form.

  • Stir the reaction mixture at room temperature until the starting thiourea is consumed (monitor by TLC).

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the mercury salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.

Visualizations

Guanidine_Synthesis_Strategy start Start: Define Target Guanidine amine_type What is the nature of the amine substrate? start->amine_type primary_aliphatic Primary / Secondary Aliphatic amine_type->primary_aliphatic Aliphatic aromatic Aromatic / Weakly Nucleophilic amine_type->aromatic Aromatic substitution Desired substitution pattern? mono_di Mono- or Di-substituted substitution->mono_di tri_tetra Tri- or Tetra-substituted substitution->tri_tetra functional_groups Presence of sensitive functional groups? sensitive_yes Yes functional_groups->sensitive_yes Yes sensitive_no No functional_groups->sensitive_no No primary_aliphatic->substitution method1 Method: Catalytic Guanylation with Cyanamide primary_aliphatic->method1 aromatic->substitution method2 Method: Catalyzed Addition to Carbodiimides aromatic->method2 mono_di->functional_groups tri_tetra->functional_groups method4 Method: Multi-component reactions tri_tetra->method4 method3 Method: Guanylation with Protected Thioureas (e.g., using HgCl2 or alternatives) sensitive_yes->method3 sensitive_no->method1 sensitive_no->method2 Troubleshooting_Low_Yield start Problem: Low Product Yield check_reagents Are starting materials and reagents pure and active? start->check_reagents reagents_no No check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes Yes check_conditions Are reaction conditions optimal? conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes side_products Are side products observed? side_products_yes Yes side_products->side_products_yes Yes side_products_no No side_products->side_products_no No action_reagents Action: Purify or replace reagents/catalyst. reagents_no->action_reagents reagents_yes->check_conditions action_temp Action: Optimize temperature. conditions_no->action_temp conditions_yes->side_products action_side_products Action: Identify side products to diagnose the issue. Consider protecting groups. side_products_yes->action_side_products action_catalyst Action: Check catalyst loading or consider a different catalyst. side_products_no->action_catalyst action_solvent Action: Screen different solvents. action_temp->action_solvent action_time Action: Increase reaction time and monitor. action_solvent->action_time

References

Preventing degradation of "1-(2-hydroxyethyl)-1-methylguanidine" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of "1-(2-hydroxyethyl)-1-methylguanidine" in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: There is limited publicly available data on the specific degradation pathways and stability of "this compound". The information provided below is extrapolated from studies on related guanidine compounds and general principles of chemical stability. It is crucial to perform your own stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on the chemistry of related guanidine compounds, the primary degradation pathways for this compound in solution are likely to be:

  • Hydrolysis: The guanidinium group is susceptible to hydrolysis, especially under basic (high pH) conditions, which can lead to the formation of N-(2-hydroxyethyl)-N-methylurea and ammonia. The rate of hydrolysis is generally dependent on pH and temperature.

  • Oxidation: While the guanidinium group itself is relatively stable against oxidation, the presence of the hydroxyethyl group and the tertiary amine-like nitrogen could be susceptible to oxidative degradation, especially in the presence of oxidizing agents, metal ions, or exposure to light and air.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause other decomposition reactions.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C. For long-term storage, freezing (-20°C or below) may be considered, but it is essential to first confirm that freeze-thaw cycles do not negatively impact the compound's stability or solubility.

  • pH: Maintain the solution at a slightly acidic to neutral pH (e.g., pH 4-7). The guanidinium ion is more stable at lower pH values.

  • Light: Protect the solution from light by using amber vials or by storing it in the dark.

  • Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q3: How can I monitor the degradation of my this compound solution?

A3: The most common method for monitoring the degradation of guanidine compounds is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Key aspects of such a method would include:

  • Column: A polar-modified C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like guanidines.

  • Mobile Phase: A buffered mobile phase (e.g., using phosphate or acetate buffers) at a slightly acidic pH is typically used.

  • Detection: UV detection at a low wavelength (around 200-220 nm) is common for guanidine compounds. If the compound has a suitable chromophore, a higher wavelength can be used. Mass spectrometry (LC-MS) can be used for more specific detection and identification of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or activity over time. Degradation of this compound.Review storage conditions (pH, temperature, light exposure). Perform a stability study using a validated analytical method (e.g., HPLC) to determine the degradation rate under your specific conditions.
Change in solution pH. Hydrolysis of the guanidinium group can release ammonia, leading to an increase in pH.Monitor the pH of the solution regularly. If an increase is observed, it may be an indicator of degradation. Consider using a buffered solution.
Appearance of new peaks in the chromatogram. Formation of degradation products.Attempt to identify the degradation products using techniques like LC-MS. This information can help elucidate the degradation pathway and inform strategies to prevent it.
Discoloration of the solution. Potential oxidative degradation or other side reactions.Ensure the solution is protected from light and stored under an inert atmosphere if necessary. Analyze the solution to identify the cause of the discoloration.

Data Presentation

Table 1: Factors Influencing the Stability of Guanidine Compounds in Solution (General Guidance)

Factor Effect on Stability Recommendation for this compound
High pH (alkaline) Accelerates hydrolysis of the guanidinium group.Maintain solutions at a slightly acidic to neutral pH (4-7).
High Temperature Increases the rate of all degradation reactions.Store solutions at low temperatures (2-8°C or frozen).
Light Exposure Can promote photo-oxidation.Protect solutions from light.
Presence of Oxidizing Agents Can lead to oxidative degradation.Avoid contact with strong oxidizing agents.
Presence of Metal Ions Can catalyze oxidation reactions.Use high-purity solvents and containers; consider using a chelating agent if metal ion contamination is a concern.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Characterize any significant degradation products using LC-MS or other appropriate techniques.

Visualizations

logical_relationship Logical Flow for Stability Assessment cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define Compound Define Compound (this compound) Identify Stressors Identify Potential Stressors (pH, Temp, Light, Oxidants) Define Compound->Identify Stressors Forced Degradation Perform Forced Degradation Study Identify Stressors->Forced Degradation Analyze Samples Analyze Stressed Samples Forced Degradation->Analyze Samples Develop Method Develop Stability-Indicating Analytical Method (HPLC) Develop Method->Analyze Samples Identify Degradants Identify & Characterize Degradation Products Analyze Samples->Identify Degradants Determine Pathway Propose Degradation Pathway Identify Degradants->Determine Pathway Establish Conditions Establish Recommended Storage Conditions Determine Pathway->Establish Conditions signaling_pathway Hypothetical Degradation Pathway Parent This compound Hydrolysis Hydrolysis (e.g., high pH, heat) Parent->Hydrolysis Major Pathway Oxidation Oxidation (e.g., O2, light, metal ions) Parent->Oxidation Minor Pathway Urea_Derivative N-(2-hydroxyethyl)-N-methylurea + Ammonia Hydrolysis->Urea_Derivative Oxidized_Products Various Oxidized Products (e.g., N-oxides, aldehydes) Oxidation->Oxidized_Products

Improving the purity of synthesized "1-(2-hydroxyethyl)-1-methylguanidine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized "1-(2-hydroxyethyl)-1-methylguanidine".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 2-(methylamino)ethanol.

  • Dimerization or polymerization products: Guanidines can be reactive and may form dimers or oligomers under certain conditions.

  • Byproducts from the guanylating reagent: For example, if using S-methylisothiourea, residual sulfur compounds may be present.[1] When cyanamide is used as a reactant, dicyandiamide and urea can be common impurities.[2]

  • Degradation products: Guanidine compounds can be susceptible to hydrolysis, especially at elevated temperatures or non-neutral pH.

Q2: My final product shows a low melting point and appears oily, even after solvent removal. What could be the cause?

A2: This often indicates the presence of impurities or that the compound is not in a crystalline salt form. Free guanidines are often difficult to handle and purify as they can be hygroscopic and exist as oils at room temperature. Conversion to a stable salt, such as a hydrochloride or phosphate salt, can facilitate crystallization and improve handling.

Q3: I am observing poor separation of my product during silica gel column chromatography. What can I do?

A3: this compound is a polar and basic compound, which can lead to strong interactions with the acidic silica gel, resulting in streaking and poor separation.[3] Consider using a modified mobile phase containing a small amount of a basic additive like triethylamine or ammonium hydroxide (e.g., 0.5-2%) to improve peak shape.[3] Alternatively, other stationary phases like basic alumina or amine-functionalized silica may provide better results.[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective purification technique.[5][6]

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase HPLC can be a powerful tool for purifying polar, basic compounds. However, standard C18 columns may show poor peak shape. The use of a mobile phase with an ion-pairing agent (e.g., trifluoroacetic acid - TFA) or a buffer to control the pH is often necessary. Specialized columns designed for polar and basic compounds are also available and can provide better performance.[7]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the number of components and their relative peak areas. A simple HPLC method using a C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid and UV detection at low wavelength (e.g., 195 nm) can be a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To determine the elemental composition of the purified compound, which is particularly important for confirming the purity of a new batch.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis

Symptoms:

  • Broad or multiple peaks in the initial HPLC analysis.

  • Complex ¹H NMR spectrum with unexpected signals.

  • The product is an oil or a sticky solid.

Troubleshooting Steps:

  • Have you attempted to form a salt of your product?

    • No: The free base of this compound is likely a hygroscopic oil. Conversion to a salt can significantly improve its crystalline nature and ease of handling. Proceed to the salt formation protocol below.

    • Yes: The salt formation may have been incomplete, or significant impurities are co-precipitating. Consider an alternative salt form or proceed to chromatographic purification.

  • What does the HPLC analysis of the crude product show?

    • Multiple, well-resolved peaks: This suggests the presence of distinct impurities that may be separable by chromatography. Consider preparative HPLC or ion-exchange chromatography.

    • A broad, tailing peak for the main product: This is common for basic compounds on standard silica or C18 columns.[3] For column chromatography, try adding a basic modifier to the eluent.[3] For HPLC, use a buffer or an ion-pairing agent.

Problem 2: Difficulty with Crystallization of the Salt

Symptoms:

  • The product oils out upon addition of the anti-solvent.

  • The precipitate is amorphous or very fine, making it difficult to filter.

  • No precipitate forms even after cooling and seeding.

Troubleshooting Steps:

  • Which salt form are you using?

    • Hydrochloride: This is a common choice. If it fails to crystallize, consider trying the phosphate or another counterion. Different salts have different crystal lattice energies and solubilities.

    • Phosphate: This salt form has been reported for the related compound creatinolfosfate.[9]

  • What solvent system are you using for crystallization?

    • The choice of solvent and anti-solvent is critical. A good system is one in which the salt is soluble in one solvent (e.g., water, methanol, ethanol) and insoluble in the other (e.g., isopropanol, acetone, diethyl ether).

    • Slow addition of the anti-solvent at a slightly elevated temperature, followed by slow cooling, can promote the formation of larger crystals.

    • Scratching the inside of the flask with a glass rod can induce nucleation.

Quantitative Data Summary

The following tables provide representative data for the purification of guanidine compounds. The actual results for this compound may vary.

Table 1: Comparison of Purification Techniques for Guanidine Derivatives

Purification MethodTypical Purity AchievedTypical RecoveryAdvantagesDisadvantages
Recrystallization (as salt) >98%60-90%Scalable, cost-effective, removes non-ionic impurities.May not remove structurally similar impurities.
Ion-Exchange Chromatography >99%50-80%High resolving power for ionic compounds, effective for removing charged impurities.[10]Requires specialized equipment, can be time-consuming.
Preparative HPLC >99.5%40-70%Excellent for high-purity isolation, can separate closely related compounds.[11][12]Limited scalability, higher cost.
Silica Gel Chromatography (with modifier) 90-98%70-95%Widely available, good for removing less polar impurities.Can have issues with peak tailing for basic compounds.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization as a Hydrochloride Salt

Objective: To convert the crude this compound into its hydrochloride salt and purify it by recrystallization.

Materials:

  • Crude this compound

  • Anhydrous isopropanol

  • Concentrated hydrochloric acid (HCl) or 2M HCl in diethyl ether

  • Anhydrous diethyl ether (or another suitable anti-solvent like acetone)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated HCl or a solution of 2M HCl in diethyl ether dropwise while stirring. Monitor the pH to ensure it becomes acidic (pH 1-2).

  • If a precipitate forms immediately, continue stirring in the ice bath for 30 minutes. If no precipitate forms, slowly add an anti-solvent like anhydrous diethyl ether until the solution becomes cloudy.

  • Allow the mixture to stand in the cold (e.g., 4°C) for several hours, or overnight, to allow for complete crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold anti-solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Dry the purified this compound hydrochloride salt under vacuum.

  • Assess the purity using HPLC, NMR, and MS.

Protocol 2: Purification by Cation-Exchange Chromatography

Objective: To purify this compound by utilizing its basic nature to bind to a cation-exchange resin.

Materials:

  • Crude this compound

  • Strong cation-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (e.g., 0.1 M for equilibration and washing)

  • Ammonium hydroxide or sodium hydroxide solution (e.g., 0.5 - 2 M for elution)

  • Chromatography column

  • pH meter

  • Fraction collector (optional)

Procedure:

  • Resin Preparation: Swell the cation-exchange resin in deionized water. Pack it into a chromatography column and wash sequentially with 1 M HCl, deionized water until the eluent is neutral, 1 M NaOH, and finally deionized water until the eluent is neutral. Equilibrate the column with 0.1 M HCl.

  • Sample Loading: Dissolve the crude product in a small volume of deionized water and adjust the pH to be acidic (e.g., pH 3-4) with HCl. Apply the sample solution to the top of the equilibrated column.

  • Washing: Wash the column with several column volumes of the equilibration buffer (0.1 M HCl) to remove any neutral or anionic impurities.

  • Elution: Elute the bound this compound from the resin using a gradient or step-wise increase in the concentration of a basic solution (e.g., 0.5 M to 2 M ammonium hydroxide).

  • Fraction Collection: Collect fractions and monitor the presence of the product using a suitable method (e.g., TLC with ninhydrin stain or HPLC analysis of the fractions).

  • Product Isolation: Combine the fractions containing the pure product. Remove the ammonia by rotary evaporation (if ammonium hydroxide was used). The product will be in its free base form. If a salt is desired, the solution can be neutralized with the corresponding acid before solvent removal.

  • Purity Assessment: Analyze the purity of the final product by HPLC, NMR, and MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_product Final Product synthesis Crude 1-(2-hydroxyethyl)- 1-methylguanidine initial_analysis Purity Assessment (HPLC, NMR) synthesis->initial_analysis salt_formation Salt Formation (e.g., HCl salt) initial_analysis->salt_formation Impure chromatography Chromatography (Ion-Exchange or Prep HPLC) initial_analysis->chromatography Complex Mixture recrystallization Recrystallization salt_formation->recrystallization final_analysis Final Purity and Characterization recrystallization->final_analysis chromatography->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Purity Observed q1 Product is an oil? start->q1 a1_yes Form a salt (e.g., HCl, Phosphate) q1->a1_yes Yes q2 HPLC shows broad/tailing peaks? q1->q2 No end Proceed with Purification Protocol a1_yes->end a2_yes Use modified mobile phase (basic additive) or specialized column q2->a2_yes Yes q3 Multiple distinct peaks in HPLC? q2->q3 No a2_yes->end a3_yes Consider Ion-Exchange Chromatography or Preparative HPLC q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for purification issues.

impurity_pathways cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities amine 2-(methylamino)ethanol target This compound amine->target unreacted_amine Unreacted Amine amine->unreacted_amine guanylating_agent Guanylating Agent (e.g., Cyanamide) guanylating_agent->target dicyandiamide Dicyandiamide guanylating_agent->dicyandiamide self-reaction urea Urea guanylating_agent->urea hydrolysis dimer Dimerization Product target->dimer

Caption: Potential impurity formation pathways in the synthesis.

References

Technical Support Center: Enhancing Cellular Permeability of Guanidinium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanidinium compounds. This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges of low cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why do my guanidinium-based compounds exhibit low cell permeability?

Guanidinium groups are highly basic and exist in their protonated, cationic form at physiological pH.[1][2] This positive charge makes the molecule highly polar and water-soluble, which hinders its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[3][4][5] The fundamental principle that charged molecules cannot easily cross the hydrophobic cell membrane is a primary reason for the observed low permeability.[4][6]

Q2: What are the primary mechanisms by which guanidinium-rich molecules can enter cells?

Guanidinium-rich molecules, such as cell-penetrating peptides (CPPs), can enter cells through two main pathways:

  • Energy-Independent Direct Translocation: This process involves the direct movement of the molecule across the plasma membrane. A proposed mechanism suggests that the guanidinium groups interact with negatively charged components on the cell surface, such as fatty acids and sulfates.[3][4][5][6] This interaction can lead to the formation of a transient, charge-neutralized complex that can more easily partition into and move across the hydrophobic membrane, driven in part by the cell's membrane potential.[6][7] The pH gradient between the extracellular space and the cytosol also plays a crucial role in this process.[4][5][6]

  • Endocytosis: This is an energy-dependent process where the cell engulfs the compound.[8] There are several types of endocytosis, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, which can be involved in the uptake of guanidinium compounds.[8]

Q3: How can I improve the cellular uptake of my guanidinium compound?

Several strategies can be employed to enhance the cellular permeability of guanidinium compounds:

  • Conjugation to Cell-Penetrating Peptides (CPPs): Attaching your compound to a known CPP, particularly arginine-rich peptides like oligoarginine, can significantly improve its cellular uptake.[3][8][9]

  • Development of Guanidinium-Rich Molecular Transporters: Creating non-peptidic scaffolds that present multiple guanidinium groups in a specific spatial arrangement can facilitate cell entry.[3][8] The number and positioning of the guanidinium groups are critical for efficient uptake.[8]

  • Modification of the Compound's Physicochemical Properties: While challenging without compromising the guanidinium group's function, minor structural modifications that increase lipophilicity can sometimes improve membrane interactions. However, this must be balanced against maintaining sufficient water solubility.

  • Utilizing Enhancers: Certain molecules, like pyrenebutyrate, have been shown to enhance the cellular uptake of guanidinium-rich peptides by facilitating their interaction with the cell membrane.[6]

Q4: Are guanidinium compounds cytotoxic?

The cytotoxicity of guanidinium compounds can vary significantly depending on their structure and concentration.[10][11][12] For instance, dodecylguanidine hydrochloride (DGH) has been shown to be significantly more cytotoxic than other guanidine-based chemicals.[11] It is essential to perform cytotoxicity assays for any new guanidinium compound to determine its therapeutic window.

Troubleshooting Guides

Problem: My fluorescently-labeled guanidinium conjugate shows poor cellular uptake in my flow cytometry experiment.

Possible Cause Troubleshooting Step
Insufficient number or incorrect spatial arrangement of guanidinium groups. Synthesize and test analogs with a higher density of guanidinium groups or different scaffold geometries. The uptake of guanidinium-rich transporters is a function of the number and spatial array of the guanidinium groups.[3]
The linker between the compound and the guanidinium transporter is too short. An increased linker length between the cargo and the guanidinium groups can improve uptake by allowing the guanidinium groups to more effectively engage with cell surface anions.[13] Synthesize conjugates with longer, more flexible linkers.
Efflux pump activity. Some cells express high levels of efflux pumps like P-glycoprotein (Pgp), which can actively remove compounds from the cell.[3][9] Using guanidinium-rich transporters can help evade Pgp-mediated efflux.[3][9] Consider using a cell line with lower Pgp expression or a Pgp inhibitor as a control.
Experimental conditions are not optimal. Optimize incubation time and concentration of the compound. Ensure the pH of the extracellular medium is appropriate, as the pH gradient across the plasma membrane is a driving force for uptake.[4][5][6]
Issues with the fluorescent label. Ensure the fluorophore is stable under experimental conditions and that its fluorescence is not quenched. Run a control with the free fluorophore.

Problem: My guanidinium-based drug is ineffective in a resistant cancer cell line.

Possible Cause Troubleshooting Step
Multidrug Resistance (MDR) due to efflux pumps. The cancer cell line may overexpress efflux pumps like P-glycoprotein (Pgp) that actively remove your drug.[3][9] Conjugating your drug to a guanidinium-rich molecular transporter can alter its uptake mechanism and help evade efflux.[3][9]
Poor intracellular release of the active drug. If the drug is conjugated to a transporter via a stable linker, it may not be released in its active form inside the cell. Design conjugates with cleavable linkers (e.g., disulfide bonds sensitive to the intracellular reducing environment) to release the free drug after cell entry.[9][13]
Altered target or downstream signaling. The resistance mechanism may not be related to uptake but to mutations in the drug's target or alterations in apoptotic pathways.[9] This would require further investigation beyond addressing cell permeability.

Data on Cytotoxicity of Guanidinium Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various guanidinium compounds from in vitro cytotoxicity assays.

CompoundCell LineAssayIC50Reference
Dodecylguanidine hydrochloride (DGH)A549WST assay0.39 µg/mL[11]
Cyanoguanidine polymer (CGP)A549WST assay49.6 µg/mL[11]
Guanidine carbonate (GC)A549WST assay> 5000 µg/mL[10]
1,1,3,3-Tetramethylguanidine (TMG)A549WST assay> 5000 µg/mL[10]
Guanidine mononitrate (GN)A549WST assay> 5000 µg/mL[10]
Cyanoguanidine (CG)A549WST assay> 5000 µg/mL[10]
Guanidine sulfamate (GS)A549WST assay> 5000 µg/mL[10]
Guanidine monohydrochloride (GH)A549WST assay> 5000 µg/mL[10]
GuaDexDAOYFMCA223.4 nM[14]
GuaDexMB-LU-181FMCA284.8 nM[14]
Hybrid compound 6i (piperidine ring)U-937MTT assay< 10 µM[12]
Hybrid compound 6i (piperidine ring)HL-60MTT assay< 10 µM[12]
Hybrid compound 6i (piperidine ring)NALM-6MTT assay10.8 ± 0.5 µM[12]

Experimental Protocols

Protocol 1: In Vitro Cell Permeability Assessment using Flow Cytometry

This protocol outlines a general method for quantifying the cellular uptake of a fluorescently-labeled guanidinium compound.

  • Cell Culture: Plate cells (e.g., HeLa, CHO-K1) in a suitable multi-well plate and culture until they reach the desired confluency.

  • Compound Preparation: Prepare a stock solution of your fluorescently-labeled guanidinium compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate for a specific period (e.g., 1-4 hours) at 37°C. Include a negative control (untreated cells) and positive controls if available (e.g., a well-characterized fluorescent CPP).

  • Cell Detachment and Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any compound that is not internalized. Detach the cells using a suitable method like trypsinization.

  • Fluorescence Quenching (Optional but Recommended): To quench any extracellular fluorescence from the compound bound to the cell surface, you can wash the cells with a quenching agent like Trypan Blue.[15]

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer (e.g., PBS with 1% fetal bovine serum). Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population.

  • Data Analysis: Compare the mean fluorescence intensity of the cells treated with your compound to that of the untreated control cells to quantify uptake.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes a colorimetric assay to assess the effect of a guanidinium compound on cell viability.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your guanidinium compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C.[12]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethyl-2-thiazolyl-)-2,5-diphenyl-2H-tetrazrazolium bromide) solution to each well and incubate for another 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizations

Guanidinium_Uptake_Pathway cluster_extracellular Extracellular Space (Higher pH) cluster_membrane Cell Membrane cluster_cytosol Cytosol (Lower pH) Guanidinium_Compound Guanidinium-rich Compound (+) Complex Charge-neutralized Complex Guanidinium_Compound->Complex Interaction with fatty acids Fatty_Acid_Head Deprotonated Fatty Acid (-) Released_Compound Released Compound (+) Complex->Released_Compound Translocation Protonated_Fatty_Acid Protonated Fatty Acid (neutral) Complex->Protonated_Fatty_Acid Dissociation due to lower pH H_ion H+

Caption: Proposed mechanism of direct translocation for guanidinium-rich compounds.

Troubleshooting_Workflow Start Start: Low Cell Permeability Observed Check_Structure Is the compound a guanidinium-rich transporter? Start->Check_Structure Modify_Structure Synthesize analogs with more guanidinium groups or optimized spacing. Check_Structure->Modify_Structure No Check_Linker Is the cargo conjugated via a linker? Check_Structure->Check_Linker Yes End Re-evaluate Cell Permeability Modify_Structure->End Modify_Linker Increase linker length and flexibility. Check_Linker->Modify_Linker Yes Check_Cell_Line Is the cell line known for high efflux pump activity? Check_Linker->Check_Cell_Line No Modify_Linker->End Use_Different_Cell_Line Use a different cell line or Pgp inhibitor control. Check_Cell_Line->Use_Different_Cell_Line Yes Optimize_Conditions Optimize incubation time, concentration, and pH. Check_Cell_Line->Optimize_Conditions No Use_Different_Cell_Line->End Optimize_Conditions->End

Caption: Troubleshooting workflow for low cell permeability of guanidinium compounds.

References

"1-(2-hydroxyethyl)-1-methylguanidine" stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(2-hydroxyethyl)-1-methylguanidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues when using this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in cell culture experiments?

This compound is a small organic molecule containing a substituted guanidinium group. Guanidinium compounds are known to interact with various biological targets and pathways. In a research context, it might be investigated for its potential effects on cellular processes such as nitric oxide signaling, as some guanidino compounds are known to modulate nitric oxide synthase (NOS) activity.[1][2][3] It may also be studied as an inhibitor of enzymes like arginase, which plays a role in amino acid metabolism and immune responses.[4][5][6]

Q2: What are the primary stability concerns for this compound in cell culture media?

The primary stability concern for this compound in aqueous, near-neutral pH environments like cell culture media is hydrolysis. The guanidinium group can be susceptible to hydrolysis, which would lead to the degradation of the parent compound and the formation of byproducts. The rate of this degradation can be influenced by several factors.

Q3: What are the likely degradation products of this compound in cell culture media?

The most probable degradation pathway for N-substituted guanidines in aqueous solution is hydrolysis.[7] This would likely result in the cleavage of the guanidinium group to form urea and the corresponding amine. For this compound, the expected degradation products are:

  • 1-(2-hydroxyethyl)-1-methylurea

  • Ammonia

It is also possible, though less likely under typical cell culture conditions, for other reactions to occur, such as oxidation of the hydroxyethyl group or reactions with components in the media like glucose.

Q4: How can I assess the stability of this compound in my specific cell culture medium?

To determine the stability of this compound in your experimental setup, you can perform a stability study. This involves incubating the compound in your cell culture medium at the desired concentration and temperature (e.g., 37°C) over a time course that reflects the duration of your experiment. Samples of the medium should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of the parent compound.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected biological effects in my cell-based assay.

This could be a sign that this compound is degrading in your cell culture medium, leading to a lower effective concentration over the course of the experiment.

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, ensure the purity and integrity of your stock solution of this compound.

  • Perform a Stability Study: Follow the protocol outlined in the "Experimental Protocols" section to determine the half-life of the compound in your specific cell culture medium and under your experimental conditions.

  • Adjust Dosing Strategy: If significant degradation is observed, consider the following:

    • More frequent media changes: Replenishing the medium with freshly prepared compound solution can help maintain a more consistent concentration.

    • Higher initial concentration: If the degradation rate is known, you can calculate a higher initial concentration that will average out to the desired effective concentration over the treatment period. However, be cautious of potential toxicity at higher concentrations.

  • Control for Degradation Products: Consider whether the degradation products (e.g., 1-(2-hydroxyethyl)-1-methylurea) could have any biological activity that might interfere with your assay. You may need to synthesize and test these compounds as negative controls.

Issue 2: High variability between replicate experiments.

High variability can be caused by inconsistent degradation of the compound, which may be influenced by minor variations in experimental conditions.

Troubleshooting Steps:

  • Standardize Media Preparation: Ensure that the cell culture medium is prepared consistently for each experiment, including the source and lot of basal media and supplements like serum.

  • Control Environmental Factors:

    • pH: Ensure the pH of the medium is consistent. Guanidine hydrolysis can be pH-dependent.[7]

    • Temperature: Maintain a constant temperature in your incubator.

    • Light Exposure: Protect your media and compound solutions from prolonged exposure to light, as this can sometimes contribute to degradation.

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution of this compound to avoid repeated freeze-thaw cycles that could degrade the compound.

Quantitative Data

The following table summarizes hypothetical stability data for this compound in two common cell culture media at 37°C. This data is for illustrative purposes to demonstrate how stability can vary and should be experimentally determined for your specific conditions.

Time (hours)Concentration in DMEM + 10% FBS (µM)% RemainingConcentration in RPMI-1640 + 10% FBS (µM)% Remaining
0100.0100%100.0100%
298.598.5%99.199.1%
496.296.2%97.897.8%
891.891.8%95.395.3%
2475.375.3%84.684.6%
4856.756.7%71.571.5%
7242.542.5%60.260.2%

Calculated Half-Life (t½):

  • In DMEM + 10% FBS: Approximately 58 hours

  • In RPMI-1640 + 10% FBS: Approximately 80 hours

Experimental Protocols

Protocol 1: Determination of Compound Stability in Cell Culture Media

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)

  • Sterile, conical tubes or multi-well plates

  • Calibrated incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Appropriate solvents for mobile phase and sample dilution

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration.

  • Spike the pre-warmed cell culture medium with the stock solution to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of the solvent is minimal and non-toxic to cells (typically <0.1%).

  • Aliquot the compound-containing medium into sterile tubes or wells of a plate.

  • Place the samples in a 37°C incubator with 5% CO₂.

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis.

  • Immediately process the sample for analysis or store it at -80°C to halt further degradation. Processing may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • Analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentration of this compound.

  • Plot the concentration or percentage remaining of the compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

Stability_Workflow Experimental Workflow for Stability Assessment A Prepare stock solution of This compound B Spike pre-warmed cell culture medium A->B C Aliquot into sterile tubes/plates B->C D Incubate at 37°C, 5% CO₂ C->D E Collect aliquots at defined time points D->E F Process samples (e.g., protein precipitation) E->F G Analyze by HPLC or LC-MS F->G H Determine concentration and calculate half-life G->H Nitric_Oxide_Signaling Potential Interaction with Nitric Oxide Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Compound This compound Compound->NOS Potential Inhibition NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., vasodilation, neurotransmission) PKG->Cellular_Response

References

Technical Support Center: Enhancing the Selectivity of 1-(2-hydroxyethyl)-1-methylguanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and selectivity profiling of "1-(2-hydroxyethyl)-1-methylguanidine" derivatives.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental workflow.

Synthesis of this compound Derivatives

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete reaction - Ensure starting materials are pure and dry. Residual moisture can quench reagents. - Verify the reaction temperature. Some guanylation reactions require heating to proceed at an optimal rate. - Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.
Side reactions - Use of protecting groups for the hydroxyl functionality on the ethanolamine starting material can prevent unwanted side reactions. - The choice of guanylating agent is critical. Reagents like N,N'-di-Boc-N''-triflylguanidine can offer higher yields and fewer side products compared to others.
Steric hindrance - If introducing bulky substituents, consider using a more reactive guanylating agent or a catalyst to overcome steric hindrance.
Decomposition of product - The guanidine functional group can be basic and may be sensitive to acidic or strongly basic conditions during workup. Maintain a neutral or slightly basic pH.

Issue 2: Difficulty in Product Purification

Potential Cause Troubleshooting Step
High polarity of the compound - Guanidine derivatives are often highly polar and may not be amenable to standard silica gel chromatography. - Consider using reverse-phase chromatography (C18) with a polar-copolymerized stationary phase for better separation of polar compounds.[1] - Ion-exchange chromatography can be an effective method for purifying these basic compounds.
Co-elution with byproducts - Optimize the mobile phase for chromatography. A gradient elution may be necessary to separate the product from closely related impurities. - If byproducts are acidic or basic, an acid-base extraction during the workup can remove them before chromatography.
Product is an oil or difficult to crystallize - Attempt to form a salt of the guanidine derivative (e.g., hydrochloride or trifluoroacetate salt) which may be more crystalline and easier to handle.
Selectivity Profiling using Radioligand Binding Assays

Issue 3: High Non-Specific Binding

Potential Cause Troubleshooting Step
Radioligand concentration too high - Use a radioligand concentration at or below its Kd value for the receptor.[2]
Hydrophobic interactions of the ligand - Add a carrier protein like bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to surfaces. - Including a low concentration of a mild detergent in the buffer can also help.
Insufficient washing - Increase the number of washes and ensure the wash buffer volume is adequate to remove all unbound radioligand.

Issue 4: Low Specific Binding or No Signal

Potential Cause Troubleshooting Step
Inactive receptor preparation - Ensure that the cell membranes or receptor preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. - Verify the receptor expression levels in the membrane preparation.
Radioligand degradation - Check the age and storage conditions of the radioligand. Radiochemicals have a limited shelf life.
Incorrect assay conditions - Optimize the incubation time and temperature. Equilibrium must be reached for accurate Ki determination. - Verify the pH and ionic strength of the binding buffer, as these can significantly impact receptor-ligand interactions.

II. Frequently Asked Questions (FAQs)

Q1: How can I improve the selectivity of my this compound derivative for a specific receptor subtype (e.g., α2-adrenergic vs. M2-muscarinic)?

A1: Enhancing selectivity is a key challenge in drug development. For guanidine derivatives, structural modifications play a crucial role. Studies have shown that even small changes to the guanidine moiety can significantly alter receptor affinity and selectivity.[3][4]

  • N-Substitution: The nature of the substituents on the guanidine nitrogen atoms is critical. Introducing bulky or aromatic groups can create steric hindrance that favors binding to one receptor subtype over another. For instance, increasing substitution around the cationic guanidine moiety has been shown to lead to antagonist activity at α2-adrenergic receptors.

  • Conformational Rigidity: Replacing flexible alkyl chains with more rigid structures, such as rings, can lock the molecule into a conformation that is more favorable for binding to a specific receptor. This strategy has been used to shift the selectivity of guanidine derivatives from histamine H3 receptors to muscarinic M2 and M4 receptors.[3]

  • Hydrogen Bonding: The hydrogen-bonding pattern of the guanidine group is essential for receptor interaction. Modifying the substitution pattern can alter these interactions, thereby influencing selectivity.

Q2: What are the key differences in experimental setup when targeting adrenergic versus muscarinic receptors in binding assays?

A2: While the general principles of radioligand binding assays are similar, there are specific considerations for different receptor families.

Parameter Adrenergic Receptors (e.g., α2) Muscarinic Receptors (e.g., M2)
Radioligand Commonly used radioligands include [³H]-clonidine (agonist) or [³H]-yohimbine (antagonist).[³H]-N-methylscopolamine ([³H]-NMS) is a commonly used antagonist radioligand.[3]
Competing Ligands For subtype selectivity, use known selective antagonists like prazosin (α1), yohimbine (α2), and propranolol (β).Use subtype-selective antagonists like pirenzepine (M1), methoctramine (M2), and 4-DAMP (M3).
Assay Buffer Typically a Tris-HCl buffer at pH 7.4 containing MgCl₂.Often a phosphate or Tris-HCl buffer at pH 7.4.

Q3: My guanylation reaction is sluggish. What catalysts can I use to improve the reaction rate?

A3: Several catalysts can be employed to facilitate the guanylation of amines. The choice of catalyst often depends on the specific guanylating agent and the amine substrate.

  • Lewis Acids: Scandium(III) triflate has been shown to be an efficient catalyst for the guanylation of various amines with cyanamide under mild conditions.[5]

  • Lanthanide Amides: These have demonstrated high efficiency in catalyzing the guanylation of both aromatic and secondary amines.[5]

  • Copper Salts: Copper(II) chloride can be used in a three-component reaction involving cyanamides, arylboronic acids, and amines.[5]

III. Experimental Protocols

General Protocol for the Synthesis of N,N'-diprotected-(2-hydroxyethyl)-guanidine (A Precursor for this compound Derivatives)

This protocol is adapted from a known procedure for a related compound and serves as a starting point for synthesizing derivatives of "this compound".[6]

  • Preparation of N,N'-Bis-benzyloxycarbonyl-S-methyl-isothiourea:

    • To a solution of thiourea in ethanol, add benzyl chloroformate dropwise at 0°C.

    • After the addition is complete, add a solution of sodium hydroxide.

    • To the resulting solution, add methyl iodide and stir at room temperature.

    • Extract the product with an organic solvent and purify by chromatography.

  • Guanylation of Ethanolamine:

    • Dissolve the N,N'-Bis-benzyloxycarbonyl-S-methyl-isothiourea in a suitable solvent such as THF or DMF.

    • Add triethylamine followed by ethanolamine.

    • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

    • After completion, perform an aqueous workup and extract the product.

    • Purify the protected guanidine derivative by column chromatography.

Note: For the synthesis of this compound, N-methylethanolamine would be used as the starting amine.

Radioligand Competition Binding Assay for α2-Adrenergic Receptors

This protocol provides a general framework for determining the binding affinity of test compounds to α2-adrenergic receptors.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing α2-adrenergic receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in duplicate:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

      • A fixed concentration of a suitable α2-adrenergic radioligand (e.g., [³H]-yohimbine).

      • A range of concentrations of the test compound (e.g., this compound derivative).

      • Membrane preparation (typically 20-50 µg of protein).

    • For non-specific binding, add a high concentration of an unlabeled α2-adrenergic antagonist (e.g., phentolamine).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Data Presentation

The following table provides a template for summarizing quantitative data from selectivity profiling experiments.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Adrenergic and Muscarinic Receptors

Compound α1-Adrenergic α2-Adrenergic β-Adrenergic M1-Muscarinic M2-Muscarinic M3-Muscarinic
Derivative 1
Derivative 2
Derivative 3
...

This table should be populated with experimentally determined Ki values. Higher Ki values indicate lower binding affinity.

V. Visualizations

Signaling Pathways

Signaling_Pathways cluster_adrenergic α2-Adrenergic Receptor Pathway cluster_muscarinic M2-Muscarinic Receptor Pathway Guanidine Derivative (α2 Agonist) Guanidine Derivative (α2 Agonist) α2-AR α2-AR Guanidine Derivative (α2 Agonist)->α2-AR Binds to Gi/o Gi/o α2-AR->Gi/o Activates Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases conversion of ATP to PKA PKA cAMP->PKA Reduces activation of Cellular Response (e.g., reduced neurotransmitter release) Cellular Response (e.g., reduced neurotransmitter release) PKA->Cellular Response (e.g., reduced neurotransmitter release) Guanidine Derivative (M2 Antagonist) Guanidine Derivative (M2 Antagonist) M2-R M2-R Guanidine Derivative (M2 Antagonist)->M2-R Blocks Gi/o_M2 Gi/o_M2 M2-R->Gi/o_M2 Activates Acetylcholine Acetylcholine Acetylcholine->M2-R Binds to Adenylate Cyclase_M2 Adenylate Cyclase_M2 Gi/o_M2->Adenylate Cyclase_M2 Inhibits cAMP_M2 cAMP_M2 Adenylate Cyclase_M2->cAMP_M2 Decreases conversion of ATP to

Caption: Simplified signaling pathways for α2-adrenergic and M2-muscarinic receptors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Selectivity Profiling Start Start Synthesis of Guanidine Derivative Synthesis of Guanidine Derivative Start->Synthesis of Guanidine Derivative Workup & Extraction Workup & Extraction Synthesis of Guanidine Derivative->Workup & Extraction Purification (Chromatography) Purification (Chromatography) Workup & Extraction->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Pure Compound Pure Compound Characterization (NMR, MS)->Pure Compound Receptor Membrane Preparation Receptor Membrane Preparation Pure Compound->Receptor Membrane Preparation Radioligand Binding Assay Radioligand Binding Assay Receptor Membrane Preparation->Radioligand Binding Assay Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Radioligand Binding Assay->Data Analysis (IC50, Ki) Selectivity Profile Selectivity Profile Data Analysis (IC50, Ki)->Selectivity Profile

Caption: General experimental workflow for synthesis and selectivity profiling.

Logical Relationship for Enhancing Selectivity

Selectivity_Enhancement Initial Derivative Initial Derivative Structural Modification Structural Modification Initial Derivative->Structural Modification N-Substitution N-Substitution Structural Modification->N-Substitution Conformational Rigidity Conformational Rigidity Structural Modification->Conformational Rigidity Alter H-Bonding Alter H-Bonding Structural Modification->Alter H-Bonding Selectivity Profiling Selectivity Profiling N-Substitution->Selectivity Profiling Conformational Rigidity->Selectivity Profiling Alter H-Bonding->Selectivity Profiling Desired Selectivity Desired Selectivity Selectivity Profiling->Desired Selectivity Achieved Further Optimization Further Optimization Selectivity Profiling->Further Optimization Not Achieved Further Optimization->Structural Modification

Caption: Iterative process for enhancing the selectivity of guanidine derivatives.

References

Validation & Comparative

A Comparative Toxicity Profile: 1-(2-hydroxyethyl)-1-methylguanidine vs. Methylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of 1-(2-hydroxyethyl)-1-methylguanidine and methylguanidine. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment. While extensive data is available for methylguanidine, a known uremic toxin, information on this compound is less direct but suggests a significantly more favorable safety profile.

Executive Summary

Methylguanidine is a well-characterized uremic and neurotoxin that accumulates in renal failure, exhibiting a range of toxic effects. In contrast, this compound, particularly in its phosphorylated form (Creatinol-O-phosphate), has been investigated for its cardioprotective effects and is reported to be well-tolerated with a favorable safety profile. This comparison aims to consolidate the available experimental data to inform on the relative toxicity of these two guanidine compounds.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and cytotoxicity of methylguanidine and the related compound, creatine lysinate, as a surrogate for this compound due to the lack of direct data.

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50Reference
MethylguanidineRatSubcutaneous250 mg/kg[1]
MethylguanidineMouseSubcutaneous550-600 mg/kg[1]
Creatine LysinateMouseOral> 8000 mg/kg[2]
Creatine LysinateMouseIntraperitoneal4543 mg/kg[2]

*Data for Creatine Lysinate is provided as a structurally related compound to this compound, suggesting low acute toxicity for similar creatine derivatives.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultReference
MethylguanidineHK-2 (Human Kidney)MTT AssayCell ViabilitySignificant dose-dependent decrease at 0.25, 0.5, and 1 mmol/L[3][4]
MethylguanidineHK-2 (Human Kidney)Flow CytometryApoptosisIncreased apoptosis at 0.5 mmol/L[3][4]

Experimental Protocols

MTT Assay for Cytotoxicity in HK-2 Cells

This protocol is based on the methodology described for assessing methylguanidine's cytotoxicity.[3][4]

  • Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., methylguanidine at 0.25, 0.5, and 1 mmol/L) or vehicle control.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Ames Test for Mutagenicity

This is a general protocol for the bacterial reverse mutation assay (Ames test).[6][7][8]

  • Bacterial Strains: Several auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) with pre-existing mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Chromosomal Aberration Test

This is a general protocol for assessing the potential of a substance to induce structural chromosomal damage.[1][6][9][10]

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.

  • Compound Exposure: The cells are treated with at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 18-24 hours) without S9.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: The chromosomes are stained with a suitable dye (e.g., Giemsa).

  • Microscopic Analysis: Metaphase spreads are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

  • Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated and compared to negative and positive controls.

Signaling Pathways and Mechanisms of Action

Methylguanidine Toxicity Pathway

Methylguanidine's toxicity is multifaceted, primarily impacting the renal and nervous systems. As a uremic toxin, it contributes to the pathophysiology of chronic kidney disease. Its neurotoxic effects are linked to its ability to act as a convulsant. A key mechanism involves the inhibition of nitric oxide synthase (iNOS) and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11][12][13]

Methylguanidine_Toxicity_Pathway Methylguanidine Methylguanidine iNOS Inhibits Nitric Oxide Synthase (iNOS) Methylguanidine->iNOS NADPH_Oxidase Activates NADPH Oxidase Methylguanidine->NADPH_Oxidase Neurotoxicity Neurotoxicity (Convulsant Activity) Methylguanidine->Neurotoxicity Oxidative_Stress Oxidative Stress iNOS->Oxidative_Stress Reduced NO bioavailability contributes to ROS Increased Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cellular_Damage Cellular Damage (e.g., in Renal Tubules) Apoptosis->Cellular_Damage

Caption: Proposed signaling pathway for methylguanidine-induced toxicity.

This compound (as Creatinol-O-phosphate) Cardioprotective Pathway

The cardioprotective effects of Creatinol-O-phosphate are thought to be mediated through its influence on myocardial energy metabolism, particularly under ischemic conditions. It is suggested to enhance anaerobic glycolysis, thereby providing a source of ATP when oxygen supply is limited. This helps to maintain cellular integrity and function in the heart muscle.[14][15][16][17]

COP_Cardioprotection_Pathway COP Creatinol-O-phosphate (this compound phosphate) Anaerobic_Glycolysis Enhanced Anaerobic Glycolysis COP->Anaerobic_Glycolysis Enhances Ischemia Myocardial Ischemia Ischemia->Anaerobic_Glycolysis Induces ATP ATP Production Anaerobic_Glycolysis->ATP Cellular_Integrity Maintained Cellular Integrity & Function ATP->Cellular_Integrity Cardioprotection Cardioprotection Cellular_Integrity->Cardioprotection

Caption: Proposed mechanism for the cardioprotective effects of Creatinol-O-phosphate.

Discussion and Conclusion

The available evidence strongly indicates a significant difference in the toxicity profiles of methylguanidine and this compound.

Methylguanidine is a confirmed toxin with well-documented adverse effects, particularly on the renal and nervous systems. Its cytotoxicity has been demonstrated in vitro, and it is known to induce oxidative stress and apoptosis. While formal genotoxicity studies are not extensively detailed in the readily available literature, its metabolic pathways can lead to the formation of formaldehyde, a known mutagen.

This compound , primarily studied as its phosphate salt Creatinol-O-phosphate, appears to have a remarkably low toxicity profile. Clinical and preclinical studies on COP report excellent tolerance and a lack of side effects, highlighting its potential as a safe therapeutic agent for cardiac conditions. The absence of significant acute toxicity in a related creatine derivative further supports the notion of a low toxicity potential for this class of compounds.

Limitations: It is crucial to acknowledge the limitations of the current comparison. Direct, quantitative toxicological data (LD50, cytotoxicity IC50, and genotoxicity assays) for this compound itself are not available in the public domain. The assessment of its low toxicity is largely inferred from the safety profile of its phosphorylated form, Creatinol-O-phosphate, and related creatine compounds.

Future Directions: To provide a more definitive comparative assessment, further toxicological studies on this compound are warranted. These should include acute and chronic toxicity studies, a comprehensive battery of in vitro and in vivo genotoxicity assays, and detailed mechanistic studies to fully elucidate its safety profile.

References

In Vitro Validation of 1-(2-hydroxyethyl)-1-methylguanidine as a Nitric Oxide Synthase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the novel nitric oxide synthase (NOS) inhibitor, 1-(2-hydroxyethyl)-1-methylguanidine, with established NOS inhibitors. Due to the novelty of this compound, publicly available experimental data on its inhibitory activity is limited. Therefore, this document outlines the standard experimental protocols required to validate its efficacy and isoform selectivity, and presents a comparative analysis based on established data for well-known NOS inhibitors: Nω-nitro-L-arginine methyl ester (L-NAME), Nω-monomethyl-L-arginine (L-NMMA), and Aminoguanidine.

Comparative Analysis of NOS Inhibitors

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While eNOS and nNOS are constitutively expressed and play roles in neurotransmission and vascular tone, iNOS is expressed in response to inflammatory stimuli and can produce large, cytotoxic amounts of NO.[1] Consequently, the isoform selectivity of a NOS inhibitor is a critical determinant of its therapeutic potential.

Inhibitor Performance Data

The following table summarizes the reported 50% inhibitory concentrations (IC50) for L-NAME, L-NMMA, and Aminoguanidine against the three NOS isoforms. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by half in vitro. The IC50 for this compound would be determined using the experimental protocols detailed in the subsequent section.

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Isoform Selectivity
This compound Data Not AvailableData Not AvailableData Not AvailableTo Be Determined
L-NAME ~0.015 (bovine)~0.039 (human)~4.4 (murine)Selective for constitutive isoforms (nNOS and eNOS) over iNOS.
L-NMMA ~4.9~3.5~6.6Non-selective, potent inhibitor of all isoforms.
Aminoguanidine --~2.1 (mouse)Shows selectivity for the inducible isoform (iNOS) over constitutive isoforms.[2][3]

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration, enzyme source, and assay method.

Experimental Protocols for In Vitro Validation

To determine the inhibitory potential and isoform selectivity of a novel compound like this compound, standardized in vitro assays are employed. The following are detailed methodologies for two common assays.

Citrulline Assay for NOS Activity

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of L-arginine to L-citrulline.

Principle: NOS catalyzes the oxidation of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine (e.g., [³H]-L-arginine), the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • [³H]-L-arginine

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, 2 µM FAD, and 2 µM FMN)

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Dowex AG 50WX-8 resin (sodium form)

  • Scintillation cocktail and counter

  • Test inhibitor (this compound) and known inhibitors (L-NAME, L-NMMA, Aminoguanidine) at various concentrations.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, calmodulin (for nNOS/eNOS), and the respective NOS isoform.

  • Add varying concentrations of the test inhibitor or a known inhibitor to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding [³H]-L-arginine.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.

  • Collect the eluate containing [³H]-L-citrulline.

  • Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Griess Assay for Nitrite Determination

This assay indirectly measures NOS activity by quantifying the amount of nitrite (a stable oxidation product of NO) in the reaction mixture.

Principle: Nitric oxide produced by NOS is rapidly oxidized to nitrite and nitrate. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically at 540 nm. To measure total NO production, nitrate must first be converted to nitrite using nitrate reductase.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine

  • Reaction buffer (as in the citrulline assay)

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Nitrate reductase

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solutions

  • Test inhibitor (this compound) and known inhibitors at various concentrations.

Procedure:

  • Follow steps 1-4 of the Citrulline Assay protocol, but using non-radiolabeled L-arginine.

  • After the reaction, add nitrate reductase and incubate to convert any nitrate to nitrite.

  • Add the Griess Reagent to each sample and incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance of the samples at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in each sample from the standard curve.

  • Determine the percentage of inhibition and IC50 values as described in the Citrulline Assay protocol.

Visualizations

Nitric Oxide Signaling Pathway

G cluster_activation NOS Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects CaM Calmodulin NOS nNOS / eNOS CaM->NOS Activates Ca2 Ca²⁺ Ca2->CaM Binds BH4 BH₄ BH4->NOS Cofactor L_Arginine L-Arginine L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces iNOS iNOS iNOS->NO Produces Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->iNOS Induces Expression Inhibitor This compound L-NAME, L-NMMA, Aminoguanidine Inhibitor->NOS Inhibits Inhibitor->iNOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Leads to

Caption: Overview of the nitric oxide signaling pathway.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - NOS Enzyme (nNOS, eNOS, iNOS) - Buffers & Cofactors - Substrate (L-Arginine) - Inhibitors Serial_Dilutions Create Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Reaction_Setup Set up Reactions: - Control (No Inhibitor) - Vehicle Control - Inhibitor Concentrations Serial_Dilutions->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Detection Measure Product Formation (Citrulline or Griess Assay) Termination->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50 Determine IC₅₀ Value Data_Analysis->IC50

Caption: Workflow for determining the IC50 of a NOS inhibitor.

Logical Relationship of Inhibitor Selectivity

G cluster_isoforms NOS Isoforms cluster_outcomes Potential Selectivity Profiles Inhibitor Test Compound (this compound) nNOS nNOS Inhibitor->nNOS IC₅₀ vs nNOS eNOS eNOS Inhibitor->eNOS IC₅₀ vs eNOS iNOS iNOS Inhibitor->iNOS IC₅₀ vs iNOS Non_Selective Non-Selective (e.g., L-NMMA) nNOS->Non_Selective Constitutive_Selective Constitutive Selective (e.g., L-NAME) nNOS->Constitutive_Selective Novel_Selective Novel Selectivity Profile nNOS->Novel_Selective eNOS->Non_Selective eNOS->Constitutive_Selective eNOS->Novel_Selective iNOS->Non_Selective Inducible_Selective Inducible Selective (e.g., Aminoguanidine) iNOS->Inducible_Selective iNOS->Novel_Selective

Caption: Logical framework for assessing NOS inhibitor selectivity.

References

Benchmarking the Anti-inflammatory Properties of 1-(2-hydroxyethyl)-1-methylguanidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anti-inflammatory properties of the novel compound 1-(2-hydroxyethyl)-1-methylguanidine. Due to the limited publicly available data on this specific molecule, we propose a benchmarking strategy against the well-characterized anti-inflammatory drug, Metformin. Metformin, a biguanide derivative, is structurally related to this compound and its anti-inflammatory mechanisms are extensively documented, primarily involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This guide outlines key in vitro and in vivo experiments, presents data in a comparative tabular format, and provides detailed experimental protocols to facilitate a comprehensive evaluation.

Comparative Analysis of Anti-inflammatory Activity

The following tables present a proposed structure for comparing the anti-inflammatory efficacy of this compound against Metformin. Note: The data for this compound is hypothetical and serves as a template for recording experimental findings.

Table 1: In Vitro Anti-inflammatory Activity

AssayParameter MeasuredThis compound (IC50/EC50)Metformin (IC50/EC50)Reference Compound (e.g., Dexamethasone)
LPS-stimulated Macrophages
Nitric Oxide (NO) Production[Hypothetical Value]~5-10 mM[Value]
TNF-α Secretion[Hypothetical Value]~1-5 mM[Value]
IL-6 Secretion[Hypothetical Value]~1-5 mM[Value]
IL-1β Secretion[Hypothetical Value]~2-8 mM[Value]
NF-κB Inhibition
NF-κB Reporter Assay[Hypothetical Value]~5 mM[Value]
Enzyme Inhibition
Cyclooxygenase-2 (COX-2)[Hypothetical Value]>10 mM (Indirect inhibition)[Value]
5-Lipoxygenase (5-LOX)[Hypothetical Value]Not reported[Value]
AMPK Activation
AMPK Phosphorylation[Hypothetical Value]~1-2 mM[Value]

Table 2: In Vivo Anti-inflammatory Activity

Animal ModelParameter MeasuredThis compound (ED50/Dose)Metformin (ED50/Dose)Reference Compound (e.g., Indomethacin)
Carrageenan-induced Paw Edema
Paw Volume Reduction (%)[Hypothetical Value]~150-300 mg/kg[Value]
MPO Activity in Paw Tissue[Hypothetical Value]~200 mg/kg[Value]
LPS-induced Systemic Inflammation
Serum TNF-α Levels[Hypothetical Value]~200-250 mg/kg[Value]
Serum IL-6 Levels[Hypothetical Value]~200-250 mg/kg[Value]

Key Signaling Pathway in Inflammation: NF-κB

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5] Many anti-inflammatory drugs, including Metformin, exert their effects by inhibiting this pathway.[1][3]

NF_kappa_B_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB Proteasome Proteasome IκB->Proteasome Degradation NF-κB->IκB DNA DNA NF-κB->DNA Translocation & Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Caption: The Canonical NF-κB Signaling Pathway.

Experimental Workflow for In Vitro Anti-inflammatory Screening

A systematic approach is crucial for the initial screening and characterization of a novel compound's anti-inflammatory potential. The following workflow outlines a standard procedure.

Experimental_Workflow Cell Culture Cell Culture Stimulation Stimulation Cell Culture->Stimulation e.g., Macrophages Compound Treatment Compound Treatment Stimulation->Compound Treatment e.g., LPS Incubation Incubation Compound Treatment->Incubation Test Compound & Controls Data Collection Data Collection Incubation->Data Collection 24-48 hours Analysis Analysis Data Collection->Analysis e.g., ELISA, Griess Assay

Caption: General Workflow for In Vitro Anti-inflammatory Assays.

Detailed Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs).

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.

  • Plating: Seed cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound, Metformin, or a vehicle control for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

2. Measurement of Nitric Oxide (NO) Production:

  • Principle: NO concentration in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect 50 µL of culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate NO concentration using a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the culture supernatant.

  • Procedure:

    • Collect culture supernatants.

    • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

    • Briefly, coat plates with capture antibody, add samples and standards, followed by detection antibody, avidin-HRP, and substrate.

    • Measure absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.

4. NF-κB Reporter Assay:

  • Principle: This assay measures the transcriptional activity of NF-κB.

  • Procedure:

    • Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

    • After transfection, treat the cells with the test compounds and stimulate with LPS.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

5. Western Blot for AMPK Phosphorylation:

  • Principle: This technique detects the phosphorylation state of AMPK, indicating its activation.

  • Procedure:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

    • Quantify band intensity to determine the ratio of p-AMPK to total AMPK.

In Vivo Assays

1. Carrageenan-induced Paw Edema in Rodents:

  • Principle: This is a standard model of acute inflammation.[6]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer this compound, Metformin, a reference drug (e.g., Indomethacin), or vehicle orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

    • At the end of the experiment, euthanize the animals and collect the paw tissue for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

2. LPS-induced Systemic Inflammation in Mice:

  • Principle: This model mimics systemic inflammation or endotoxemia.

  • Animals: C57BL/6 mice.

  • Procedure:

    • Administer the test compounds or vehicle.

    • After 1 hour, inject a non-lethal dose of LPS (e.g., 5 mg/kg) intraperitoneally.

    • Collect blood via cardiac puncture at a specified time point (e.g., 2 or 6 hours) after LPS injection.

    • Separate serum and measure the levels of TNF-α and IL-6 using ELISA.

This comprehensive guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing these standardized methodologies and comparing the results with a well-established anti-inflammatory agent like Metformin, researchers can effectively characterize the therapeutic potential of this novel compound.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 1-(2-Hydroxyethyl)-1-methylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety information and a step-by-step guide for the proper disposal of 1-(2-hydroxyethyl)-1-methylguanidine (CAS No. 13429-32-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing risks associated with the handling and disposal of this chemical.

I. Core Safety and Hazard Information

Key Hazards:

  • Toxicity: Guanidine compounds can be harmful if swallowed or inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Environmental Hazard: May be harmful to aquatic life.

  • Incompatibility: Reacts dangerously with certain chemicals.

Critical Incompatibility Warning:

  • Do NOT mix with bleach (sodium hypochlorite). This combination can produce toxic chlorine gas.

  • Do NOT mix with strong acids. This can lead to the generation of other toxic gases.

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

III. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose: The collected waste must be disposed of as hazardous chemical waste.

IV. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste management service. In-lab neutralization is not recommended without a specific, validated protocol for this compound due to the potential for hazardous reactions.

Step 1: Waste Collection

  • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "13429-32-8," and the associated hazard symbols (e.g., harmful, irritant).

Step 2: Waste Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, particularly bleach and strong acids.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with a full description of the waste, including the chemical name and any known hazards.

Step 4: Documentation

  • Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's and local regulations.

V. Disposal Workflow Diagram

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal Generate Waste Generate Waste Collect in Labeled Container Collect in Labeled Container Generate Waste->Collect in Labeled Container Segregate at source Store in Designated Area Store in Designated Area Collect in Labeled Container->Store in Designated Area Away from Incompatibles Check for Bleach & Strong Acids Store in Designated Area->Away from Incompatibles Contact EHS/Waste Vendor Contact EHS/Waste Vendor Store in Designated Area->Contact EHS/Waste Vendor Professional Disposal Professional Disposal Contact EHS/Waste Vendor->Professional Disposal Arrange Pickup

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling 1-(2-hydroxyethyl)-1-methylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of guanidine derivatives in the laboratory.

This document provides crucial safety and logistical information for handling 1-(2-hydroxyethyl)-1-methylguanidine. Given the limited specific data for this compound, the following guidance is based on the well-documented hazards of the closely related compound, Guanidine Hydrochloride. Users should handle this compound with the assumption that it possesses similar hazardous properties.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

Handle this compound with caution in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] It is crucial to prevent contact with skin, eyes, and clothing.[2]

Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1] Use adequate ventilation to keep airborne concentrations low.[1]

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][3][4][5]Protects against splashes and dust.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).[2][4][6][7]Prevents skin contact and absorption.[3]
Skin and Body Protection Protective clothing such as lab coats, aprons, or overalls to prevent skin exposure.[1][3][4][8]Minimizes the risk of skin irritation and chemical burns.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated or ventilation is poor, use a NIOSH/MSHA approved respirator.[1][4]Prevents irritation of the respiratory tract.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Wash hands thoroughly after handling the compound.[2][8]

  • Avoid generating dust.[2][4][8]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3][5]

  • Avoid contact with strong oxidizing agents.[3]

Spill Management:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[2][4]

  • Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2] Avoid creating dust.[2]

  • Decontamination: Thoroughly clean the spill area.

Disposal:

  • Dispose of the waste material in accordance with all federal, state, and local regulations.[3]

  • This material and its container must be disposed of as hazardous waste.[7][9]

  • Do not empty into drains.[7][9]

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if irritation persists.[1]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms appear.[1][3]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Workflow for Safe Handling

Safe Handling Workflow for Guanidine Derivatives cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Handle_Chemical Handle Chemical Carefully (Avoid Dust/Splashes) Prepare_Work_Area->Handle_Chemical Proceed to Handling Keep_Container_Closed Keep Container Closed When Not in Use Handle_Chemical->Keep_Container_Closed Decontaminate_Area Decontaminate Work Area & Equipment Keep_Container_Closed->Decontaminate_Area Finished Handling Dispose_Waste Dispose of Waste as Hazardous Decontaminate_Area->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.